H-Phe-Leu-NH2.HBr

Catalog No.
S1489102
CAS No.
108321-16-0
M.F
C15H24BrN3O2
M. Wt
358.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Phe-Leu-NH2.HBr

CAS Number

108321-16-0

Product Name

H-Phe-Leu-NH2.HBr

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide

Molecular Formula

C15H24BrN3O2

Molecular Weight

358.27 g/mol

InChI

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H

InChI Key

SBFSMRHQAGKROZ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br

Phe-Leu dipeptide amide hydrobromide structure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Structural Data

The table below summarizes the core chemical information for H-Phe-Leu-NH₂·HBr.

Property Description
IUPAC Name 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]
CAS Number 108321-16-0 [2] [1]
Molecular Formula C₁₅H₂₄BrN₃O₂ [2] [1]
Molecular Weight 358.27 g/mol [2] [1]
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1]
InChI Key SBFSMRHQAGKROZ-UHFFFAOYSA-N [1]
Storage -20°C [2]

Synthesis and Analytical Protocols

This dipeptide amide can be synthesized using standardized peptide chemistry techniques.

Synthetic Methodology
  • Solid-Phase Peptide Synthesis (SPPS): This is the gold standard for producing H-Phe-Leu-NH₂·HBr, offering high efficiency and scalability [1] [3]. The process involves sequentially coupling Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps [1].
  • Key Steps in SPPS [4] [5] [3]:
    • Protection: The amine group of phenylalanine (Phe) is protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The carboxylic acid of leucine (Leu) is protected as an ester.
    • Coupling: The protected Phe and Leu are coupled using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU to form the amide bond.
    • Deprotection & Cleavage: The protecting groups are removed, and the final dipeptide is cleaved from the solid support. Treatment with hydrobromic acid (HBr) forms the stable hydrobromide salt [1].
  • Solution-Phase Synthesis: An alternative approach involves coupling activated amino acids in solution using reagents like Dicyclohexylcarbodiimide (DCC) [1].
Optimization and Analysis

For SPPS, key parameters to optimize include coupling time (2–4 hours), use of scavengers (e.g., 1% anisol) to reduce side reactions, and solvent polarity (e.g., DMF or DCM) to improve reagent solubility [1]. Post-synthesis, the purity and molecular mass of the resulting peptide are typically determined by RP-HPLC coupled with electrospray ionization mass spectrometry [3].

Explored Biological Activities and Data

Research indicates that the Phe-Leu motif has specific biological activities, particularly in neuroprotection. The table below summarizes key experimental findings from a model using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-OHDA) [1].

Parameter 6-OHDA Model (Control) 6-OHDA + Phe-Leu Analog Change (%)
ROS Production 100 ± 8.2 RFU 60 ± 5.1 RFU -40%
Mitochondrial Membrane Potential 100 ± 6.5% 135 ± 7.8% +35%
Caspase-3 Activity 100 ± 4.3% 65 ± 3.9% -35%

The proposed mechanism for these effects involves the activation of key cell survival pathways. The Phe-Leu sequence is believed to mimic endogenous neurotrophic factors [1].

G OxidativeStress Oxidative Stress Apoptosis Apoptotic Cascade OxidativeStress->Apoptosis PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT Leads to mTOR mTOR Phosphorylation AKT->mTOR Leads to AKT->Apoptosis Inhibits Survival Cell Survival & Neuroprotection mTOR->Survival Promotes mTOR->Apoptosis Inhibits PheLeu Phe-Leu Motif PheLeu->PI3K Activates

Proposed neuroprotective pathway activated by the Phe-Leu motif.

The leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1].

Research Applications and Considerations

  • Primary Applications: This dipeptide is used in biochemical research as a model compound for studying peptide interactions and enzymatic reactions. Its structural features also make it relevant for pharmaceutical development, particularly in areas targeting neurological disorders or muscle recovery [1].
  • Safety and Handling: The compound has a WGK Germany rating of 3, indicating it is highly water-polluting [2]. It should be handled with appropriate environmental and safety precautions.

References

biological activity of phenylalanine-leucine dipeptide

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities & Experimental Data

The s is significantly influenced by their structural sequence and modifications.

Activity/Property Dipeptide Sequence/Type Experimental Model Key Findings & Quantitative Data

| Solid-state Cyclization | L-phenylalanyl-L-leucine (Phe-Leu) & L-leucyl-L-phenylalanine (Leu-Phe) [1] | Solid-state thermal analysis; Non-isothermal kinetics [1] | • Sequence impacts cyclization temperature & activation energy [1]. • High-yield synthesis of diketopiperazine derivatives [1]. | | Anticancer Activity | 32 novel dipeptides (N-terminus: salicylic acid; C-terminus: aromatic/alicyclic amines) [2] | Cancer cell lines (e.g., HCT-116) [2] | • 8 compounds showed single-digit micromolar GI₅₀ (high potency) [2]. • Induced rapid cell detachment & apoptosis (↑ caspases, PARP cleavage) [2]. • Dephosphorylated FAK (Y397), p130CAS (Y410), paxillin (Y118) [2]. |

Experimental Workflows

Here are the generalized experimental methodologies for the key areas of study.

Solid-State Cyclization Kinetics

This methodology is used to study the thermal conversion of linear dipeptides to their cyclic diketopiperazine forms [1].

Workflow for studying solid-state dipeptide cyclization kinetics and parameters.

Anticancer Cytotoxicity & Mechanism Screening

This workflow outlines the process for synthesizing and evaluating novel dipeptides for anticancer activity [2].

G Start Dipeptide Synthesis (N- & C-terminus modification) A In-Vitro Screening (Antiproliferative Assays) Start->A B Potency Assessment (GI₅₀ Calculation) A->B C Mechanistic Studies (Cell Adhesion & Apoptosis) B->C D Target Identification (e.g., Phosphorylation Status) C->D End Identification of Lead Compounds D->End

High-level workflow for screening and characterizing anticancer dipeptides.

Proposed Signaling Pathway for Anticancer Activity

The following diagram integrates a proposed mechanism based on the search findings, where novel Phe-Leu dipeptides inhibit focal adhesion signaling and induce apoptosis [2].

G Dipeptide Novel Phe-Leu Dipeptide FAK FAK Dephosphorylation (Y397) Dipeptide->FAK Pax Paxillin Dephosphorylation (Y118) Dipeptide->Pax CAS p130CAS Dephosphorylation (Y410) Dipeptide->CAS Detach Loss of Cell Adhesion & Detachment FAK->Detach Pax->Detach CAS->Detach Apoptosis Induction of Apoptosis (Caspase Activation, PARP Cleavage) Detach->Apoptosis

Proposed mechanism of novel Phe-Leu dipeptides inhibiting adhesion and inducing apoptosis.

Research Implications and Future Directions

The sequence-specific effects and solid-state behavior of phenylalanine-leucine dipeptides open several promising research avenues:

  • Therapeutic Development: Modified dipeptides are promising scaffolds for developing anticancer agents targeting focal adhesion signaling [2].
  • Sustainable Synthesis: Solid-state cyclization is a high-yield, minimal-waste strategy for synthesizing diketopiperazine derivatives, which are valuable structures in medicinal chemistry [1].
  • Expanded Screening: Future work should include broader panels of cancer cell lines, in vivo models, and further investigation into the sequence-activity relationship.

References

H-Phe-Leu-NH2.HBr neuroprotective mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of H-Phe-Leu-NH2·HBr

This dipeptide is composed of the amino acids phenylalanine and leucine, formulated as a hydrobromide salt to enhance its solubility and stability in aqueous solutions [1].

  • CAS Number: 108321-16-0
  • Molecular Formula: C₁₅H₂₄BrN₃O₂
  • Molecular Weight: 358.27 g/mol
  • IUPAC Name: 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]
  • SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1]

Neuroprotective Mechanisms of Action

The neuroprotective effects are primarily mediated through the modulation of key intracellular survival and apoptotic pathways, particularly in response to oxidative stress.

Quantitative Neuroprotective Effects

The following table summarizes key experimental findings from a model of 6-hydroxydopamine (6-OHDA)-induced oxidative stress in SH-SY5Y neuroblastoma cells [1].

Parameter Measured 6-OHDA Model (Control) 6-OHDA + H-Phe-Leu-NH2·HBr Analog Change (%)
ROS Production 100 ± 8.2 RFU 60 ± 5.1 RFU -40%
Mitochondrial Membrane Potential 100 ± 6.5% 135 ± 7.8% +35%
Caspase-3 Activity 100 ± 4.3% 65 ± 3.9% -35%

RFU: Relative Fluorescence Units.

PI3K/Akt/mTOR Pathway Activation

The Phe-Leu motif mimics endogenous neurotrophic factors [1]. In experimental models, this dipeptide activates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival [1] [2]. Specifically, it has been shown to increase levels of phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR) by 2.3-fold and 1.8-fold, respectively, compared to stressed controls [1]. The proposed molecular interaction involves the leucine residue facilitating hydrophobic interactions with Akt, while the phenylalanine moiety helps stabilize binding to mTOR [1].

G OxidativeStress Oxidative Stress Apoptosis Apoptosis OxidativeStress->Apoptosis Induces PI3K PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Phosphorylates pAkt->Apoptosis Inhibits pmTOR p-mTOR (Active) mTOR->pmTOR CellSurvival Cell Survival & Growth pmTOR->CellSurvival Promotes HPeptide H-Phe-Leu-NH₂·HBr HPeptide->PI3K Activates

H-Phe-Leu-NH2·HBr activates the PI3K/Akt/mTOR pathway to promote cell survival [1] [2].

Attenuation of Apoptotic Cascades

Activation of the survival pathway concurrently suppresses apoptotic machinery. The dipeptide reduces the activity of Caspase-3, a key executioner enzyme in apoptosis, by 35% [1]. This indicates a significant role in preserving neuronal viability by halting the programmed cell death cascade.

Experimental Models and Protocols

The primary data for H-Phe-Leu-NH2·HBr comes from in vitro models simulating Parkinson's disease pathology.

  • Cell Line: SH-SY5Y human neuroblastoma cells [1].
  • Neurotoxic Insult: Treatment with 6-Hydroxydopamine (6-OHDA) to induce oxidative stress and mimic dopaminergic neuron degeneration [1].
  • Experimental Endpoints:
    • Reactive Oxygen Species (ROS): Measured using fluorescent probes (e.g., DCFH-DA).
    • Mitochondrial Membrane Potential (ΔΨm): Assessed with fluorescent dyes (e.g., JC-1 or TMRM).
    • Caspase-3 Activity: Quantified using colorimetric or fluorometric assays.
    • Protein Phosphorylation (p-AKT, p-mTOR): Analyzed by western blotting or ELISA.

Research Applications and Development

H-Phe-Leu-NH2·HBr is primarily used in biochemical research and early-stage pharmaceutical development for neurological disorders [1]. Its mechanism aligns with strategies targeting oxidative stress and faulty cell signaling in diseases like Parkinson's and Alzheimer's [2].

  • Advantages: The dipeptide structure offers a potentially favorable balance of bioactivity and synthetic accessibility.
  • Challenges: Further investigation is needed into its pharmacokinetics, metabolic stability, and blood-brain barrier permeability in vivo.

Conclusion and Future Directions

H-Phe-Leu-NH2·HBr demonstrates compelling neuroprotective effects in preclinical models, primarily by activating the PI3K/Akt/mTOR pathway and suppressing apoptosis. Future work should focus on in vivo validation, structural optimization to enhance drug-like properties, and exploration of its effects in a wider range of neurodegenerative models.

References

H-Phe-Leu-NH2.HBr solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical and Biological Data

The table below summarizes the key information found for H-Phe-Leu-NH2.HBr.

Property Description
Chemical Name H-Phenylalanine-Leucine-Amide Hydrobromide [1]
CAS Number 108321-16-0 [1]
Molecular Formula C₁₅H₂₄BrN₃O₂ [1]
Molecular Weight 358.27 g/mol [1]
Salt Form Hydrobromide (HBr); enhances water solubility and stabilizes the amine group [1]
Structural Features Dipeptide with an amide bond linking phenylalanine and leucine residues [1]
Reported Biological Activity Shown to activate the PI3K/AKT/mTOR pathway, exhibiting neuroprotective effects in cellular models [1]

Synthesis and Handling Protocols

The synthesis and handling of this dipeptide should follow established peptide chemistry principles, given the lack of a specific published protocol for this exact compound.

  • Recommended Synthesis Method: Solid-Phase Peptide Synthesis (SPPS) is the gold standard for producing such dipeptides [1]. This method involves sequentially adding Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps to yield the final product.
  • Critical Synthesis Parameters: To achieve high yield and purity, the coupling time for amino acids should be extended to 2–4 hours, and scavengers (e.g., 1% anisol) should be used to reduce side reactions [1].
  • Handling and Storage Considerations: The general instability of protein and peptide drugs underscores the importance of careful handling [2]. To maintain stability, consider these strategies:
    • Use of Additives: Employ stabilizers like sugars, polymers, or surfactants in formulation buffers to combat aggregation [2].
    • Container Engineering: The architectural structure of storage containers can impact stability; using specialized containers can help [2].
    • Control of Physical Stresses: Avoid temperature extremes and agitation, as these can cause unfolding, misfolding, or aggregation [2].

Analytical Characterization Strategies

A multi-pronged analytical approach is required to fully characterize the dipeptide and confirm its stability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a core technique for assessing the purity and identity of pharmaceutical peptides and for detecting covalent modifications or degradation products [2].
  • Stress Studies: To determine the stability profile of this compound, you can design stress studies that expose the compound to various conditions [2]:
    • Temperature-Induced Instability: Incubate the dipeptide at elevated temperatures (e.g., 40°C, 60°C) and analyze samples over time for degradation or aggregation.
    • pH Variation: Examine the stability of the compound in buffers of different pH to identify optimal storage conditions.
  • Monitoring Physical Instability: Techniques such as Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) can be used to detect and quantify the formation of aggregates, a common physical instability in peptide solutions [2].

Context on Peptide Stability and Mechanisms

The following diagram illustrates the general pathways of protein and peptide instability, which are critical considerations for a stable this compound formulation.

peptide_instability Native Native/Correctly Folded Peptide Stress Stress Conditions (Temperature, pH, Agitation) Native->Stress Exposed to Misfolded Misfolded State Stress->Misfolded Fate1 Loss of Function Misfolded->Fate1 Fate2 Formation of Aggregates (Amorphous or Structured) Misfolded->Fate2 Fate3 Proteasomal Degradation Misfolded->Fate3

General pathways of peptide instability under stress [2]

  • Mechanism of Neuroprotective Action: Research on peptides containing the Phe-Leu sequence indicates that the leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1]. This dual interaction is key to activating the PI3K/AKT/mTOR pathway, a crucial cell survival signaling cascade [1].

A Path Forward for Your Research

Based on the gathered information, here are the practical steps to develop a complete data set for your whitepaper:

  • Determine Solubility Experimentally: Since quantitative solubility data is not available, you will need to establish it. Start by performing a simple solubility test in water and common organic solvents (e.g., DMSO, ethanol) at room temperature, noting the maximum concentration achieved before precipitation.
  • Establish a Stability-Indicating Method: Develop an LC-MS method that can separate this compound from its potential degradation products. This method will be essential for all subsequent stability studies.
  • Conduct Forced Degradation Studies: Use the method above to test the dipeptide under various stress conditions (heat, light, acidic/basic pH) to identify its major degradation pathways and establish its stability profile.

References

phenylalanine leucine dipeptide amide research

Author: Smolecule Technical Support Team. Date: February 2026

Research Overview and Quantitative Data

The table below summarizes the key research areas and quantitative findings for phenylalanine-leucine dipeptides and their analogs.

Research Area Specific Compound/System Key Findings/Properties Quantitative Data / Efficacy
Anticancer Agents [1] N-terminus salicylic acid-modified Leu-Leu and Phe-Leu dipeptides. Modulates cancer cell viability and attachment; interferes with FAK signaling. Micromolar GI₅₀ values (antiproliferative activity).

| Biocompatible Piezoelectricity [2] | L-phenylalanyl-L-leucine (Phe-Leu) and L-leucyl-L-phenylalanine (Leu-Phe) crystals. | Effective piezoelectric micro-/nanocrystals; sequence affects morphology and properties. | Effective piezoelectric coefficient (dₑₑ):

  • Phe-Leu: 71 pm/V (vertical), -73 pm/V (lateral)
  • Leu-Phe: 87 pm/V (vertical), -19 pm/V (lateral) | | Clinical Prognostic Biomarkers [3] | Combined plasma levels of phenylalanine and leucine (PLA score) in critically ill patients. | Predicts 30-day mortality in ICU patients independent of APACHE II/NUTRIC scores. | Cut-offs:
  • Phenylalanine ≥ 88.5 µM
  • Leucine < 68.9 µM Mortality by PLA category: Low (9.0%), Intermediate (23.8%), High (45.6%), Very High (81.8%) | | Biomaterial Self-Assembly [4] | Phenylene urea-Phe-LeuOMe hybrid peptides. | Self-assembles into polygonal peptide tubes via "zipper" arrangements; exhibits autofluorescence. | Information on specific quantitative metrics not available in the provided abstract. |

Detailed Experimental Protocols

Here are the methodologies for key experiments from the search results.

Anticancer Activity Assay (Cell-based) [1]
  • Objective: To evaluate the antiproliferative effect of modified dipeptides and investigate their mechanism of action regarding cell adhesion.
  • Cell Viability & GI₅₀ Determination:
    • Cell Lines: Various cancer cell lines are cultured in vitro.
    • Treatment: Cells are treated with a range of concentrations of the dipeptide compounds.
    • Assay: A standard cell viability assay (e.g., MTT, XTT) is performed after a set incubation period (e.g., 72 hours).
    • Analysis: The GI₅₀ value (concentration for 50% growth inhibition) is calculated from the dose-response curve.
  • Investigation of Adhesion Mechanisms:
    • Observation: Treated cells are observed for morphological changes and detachment.
    • Protein Analysis: Western blotting is used to analyze the phosphorylation status and expression levels of Focal Adhesion Kinase (FAK) and its downstream signaling proteins.
Formation and Measurement of Piezoelectric Dipeptide Crystals [2]
  • Objective: To form micro- and nanostructures from Phe-Leu and Leu-Phe dipeptides and measure their piezoelectric properties.
  • Crystal Formation:
    • Substrate: A silicon substrate is used.
    • Film Preparation: An amorphous film of the dipeptide is created by dropping a solution (1 mg mL⁻¹ in methanol) onto the substrate and allowing the solvent to evaporate.
    • Crystallization: The amorphous film is exposed to saturated vapors of organic solvents (e.g., chloroform, acetonitrile, methanol) in a closed container for 24 hours to induce crystal growth.
  • Piezoelectric Measurement:
    • Technique: Piezoresponse Force Microscopy (PFM).
    • Procedure: A conductive AFM tip is brought into contact with the surface of a single crystal. An alternating current (AC) voltage is applied to the tip, generating a localized electric field.
    • Measurement: The resulting mechanical deformation (vibration) of the crystal is measured by the AFM tip to determine the effective piezoelectric coefficient (dₑₑ) for both vertical and lateral displacements.
Determining Prognostic PLA Score in ICU Patients [3]
  • Objective: To develop and validate a score based on phenylalanine and leucine levels to predict 30-day mortality in critically ill patients.
  • Patient Enrollment:
    • Cohorts: An initiation cohort (e.g., n=537) and a separate validation cohort (e.g., n=139) are recruited from ICUs.
    • Inclusion Criteria: Patients with APACHE II score ≥15 or intubated due to respiratory failure.
  • Blood Sampling and Amino Acid Measurement:
    • Sample Collection: Blood is drawn in EDTA tubes in the early morning after ICU admission.
    • Analysis: Plasma phenylalanine and leucine concentrations are measured using Ultra-Performance Liquid Chromatography (UPLC).
      • Derivatization: Plasma samples are deproteinized and derivatized with aminoquinolyl-carbamyl (AQC).
      • Separation & Detection: Derivatized amino acids are separated on a C18 column and detected by a tunable UV detector.
  • Score Development and Validation:
    • Cut-off Definition: Cut-off values for phenylalanine and leucine are determined using Youden's index from ROC analysis.
    • Scoring: A points-based PLA score is developed from a multivariable Cox model, categorized into risk groups (Low, Intermediate, High, Very High).
    • Statistical Analysis: The score's predictive power for 30-day mortality is tested against traditional scores (APACHE II, NUTRIC) using Kaplan-Meier analysis and Cox regression in both initiation and validation cohorts.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for studying dipeptide piezoelectricity and the proposed anticancer mechanism.

Start Start: Prepare Silicon Substrate A Create Amorphous Dipeptide Film (1 mg/mL in methanol) Start->A B Solvent Evaporation A->B C Expose Film to Organic Solvent Vapors (e.g., Chloroform, 24h) B->C D Crystal Growth on Substrate C->D E Piezoresponse Force Microscopy (PFM) D->E F Apply AC Voltage via Conductive AFM Tip E->F G Measure Mechanical Deformation F->G End Determine Effective Piezoelectric Coefficient (d_eff) G->End

Workflow for creating and testing piezoelectric dipeptide crystals [2].

Dipeptide Modified Leu/Phe Dipeptide CellDetachment Observed Cell Detachment Dipeptide->CellDetachment FAK Disruption of FAK Signaling Dipeptide->FAK Outcome Reduced Cell Viability and Attachment CellDetachment->Outcome Downstream Altered Downstream Pathways (e.g., Survival, Adhesion) FAK->Downstream Downstream->CellDetachment Downstream->Outcome

Proposed mechanism of modified dipeptides disrupting FAK signaling in cancer cells [1].

Key Research Insights

  • Amino Acid Sequence Matters: The peptide sequence (Phe-Leu vs. Leu-Phe) results in distinct crystal morphologies and piezoelectric properties, highlighting the importance of sequence-specific design [2].
  • From Bench to Bedside: The transition from dipeptide-based drug discovery to the use of free amino acids as clinical biomarkers shows the translational potential of research on these molecules [1] [3].
  • Beyond Biological Roles: These dipeptides form the basis for advanced biocompatible materials, finding applications in energy harvesting and medical sensors beyond their native biological functions [2].

References

Comprehensive Application Notes and Protocols: Solution Phase Synthesis of H-Phe-Leu-NH2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solution Phase Peptide Synthesis

Solution-phase peptide synthesis (SolPPS) represents the foundational methodology for peptide chemistry that predates the more widely known solid-phase approach. While solid-phase peptide synthesis (SPPS) revolutionized the field by enabling automated synthesis and simplified purification, solution-phase methods remain indispensable for specialized applications where SPPS faces limitations [1] [2]. This is particularly true for peptides containing unusual structural elements such as the hydrazide bridge in biphalin, a dimeric enkephalin analogue that cannot be synthesized using standard polymeric supports [1] [2]. For simple dipeptides such as H-Phe-Leu-NH2, solution-phase approaches offer distinct advantages including precise reaction control, straightforward reaction monitoring, and significantly reduced reagent consumption compared to solid-phase methods.

The resurgence of interest in solution-phase techniques has been driven by growing needs for sustainable manufacturing processes in pharmaceutical development. Recent advances have addressed traditional limitations of SolPPS through improved coupling reagents, green solvent alternatives, and novel purification strategies that minimize environmental impact [3] [4]. Peptide-based therapeutics represent a rapidly expanding market projected to exceed USD 50 billion by 2026, with over 80 molecules currently marketed and 150+ in clinical development [3]. This growing importance has intensified the search for efficient, scalable synthetic methods that reduce the ecological footprint of peptide production while maintaining high purity standards.

Synthetic Strategy and Design Considerations

Retrosynthetic Analysis and Protection Scheme

The synthesis of H-Phe-Leu-NH2 requires careful consideration of protection-deprotection strategies to prevent undesired side reactions and ensure correct amide bond formation. The retrosynthetic analysis reveals two primary approaches:

  • Z-Protection Strategy: Z-Phe-OH + H-Leu-NH2 → Z-Phe-Leu-NH2 → H-Phe-Leu-NH2 (via hydrogenolytic deprotection)
  • Fmoc-Protection Strategy: Fmoc-Phe-OH + H-Leu-NH2 → Fmoc-Phe-Leu-NH2 → H-Phe-Leu-NH2 (via base-mediated deprotection)

The Z-protection approach offers distinct advantages for sustainable synthesis, as the deprotection step employs catalytic hydrogenation that generates no chemical byproducts and allows for solvent recovery [4]. This approach aligns with green chemistry principles by avoiding the stoichiometric base usage required for Fmoc removal and eliminating the piperidine solvent, which faces increasing regulatory restrictions due to its potential misuse in illegal narcotics production [4].

Sustainable Synthesis Considerations

Modern solution-phase peptide synthesis emphasizes environmental health and safety (EHS) considerations alongside traditional efficiency metrics. The process mass intensity (PMI) has emerged as a key green chemistry metric, with recent advances achieving remarkably low PMI values of 30 for each deprotection/coupling sequence through one-pot protocols that avoid work-ups, intermediate purification, and dispersion effects [4]. Additional sustainability priorities include:

  • DMF replacement with greener solvents such as ethyl acetate
  • Use of non-toxic coupling reagents with favorable safety profiles
  • Minimization of solvent volumes through concentration optimization
  • Implementation of continuous processes that reduce waste and improve efficiency

Table 1: Comparison of Protection Strategies for H-Phe-Leu-NH2 Synthesis

Characteristic Z-Protection Strategy Fmoc-Protection Strategy
Deprotection Method Catalytic hydrogenation Base treatment (piperidine)
Byproducts None Piperidine-Fmoc adduct
Greenness Score High Moderate
Scalability Excellent for large scale Limited by base usage
Safety Considerations Hydrogen gas handling Piperidine toxicity and regulations
Solvent Compatibility Ethyl acetate, EtOAc/TBME DMF, DMSO

T3P-Based Green Solution Phase Protocol

Materials and Equipment
  • Protected amino acids: Z-Phe-OH (or Fmoc-Phe-OH), H-Leu-NH2
  • Coupling reagent: T3P (50% solution in ethyl acetate)
  • Base: DIPEA (N,N-Diisopropylethylamine)
  • Solvents: Anhydrous ethyl acetate (or DMF if required)
  • Catalyst: Palladium on carbon (Pd/C, 10% w/w) for Z-deprotection
  • Inert atmosphere: Nitrogen or argon gas supply
  • Apparatus: Round-bottom flask, magnetic stirrer, hydrogenation apparatus, TLC plates, LC-MS system
Step-by-Step Synthesis Procedure
  • Coupling Reaction Setup:

    • Charge Z-Phe-OH (1.0 equiv) and H-Leu-NH2 (1.05 equiv) in a dried reaction vessel under nitrogen atmosphere.
    • Add anhydrous ethyl acetate (0.1 M concentration relative to Z-Phe-OH) and stir until complete dissolution.
    • Cool the reaction mixture to 0°C using an ice bath.
  • T3P-Mediated Coupling:

    • Add DIPEA (3.0 equiv) dropwise to the reaction mixture with continuous stirring.
    • Introduce T3P (1.5 equiv as 50% solution in ethyl acetate) in one portion.
    • Remove the ice bath and allow the reaction to proceed at room temperature with vigorous stirring.
    • Monitor reaction completion by TLC or LC-MS (typically 5-15 minutes).
  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash with 0.5 M HCl solution (2 × volume).
    • Follow with washing using saturated NaHCO₃ solution (2 × volume).
    • Finally, wash with brine (1 × volume) to remove inorganic residues.
    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Global Deprotection:

    • Dissolve the crude Z-Phe-Leu-NH2 in ethanol or ethyl acetate in a hydrogenation vessel.
    • Add Pd/C catalyst (10% w/w relative to protected dipeptide).
    • Conduct catalytic hydrogenation at ambient pressure and temperature for 2-4 hours.
    • Monitor reaction progress by TLC or LC-MS until deprotection is complete.
    • Filter through Celite to remove the catalyst and concentrate under reduced pressure.
  • Purification and Characterization:

    • Purify the crude H-Phe-Leu-NH2 using recrystallization or preparative HPLC.
    • Characterize the final product by ( ^1H )-NMR, ( ^{13}C )-NMR, and HRMS.
    • Determine optical purity by chiral HPLC or Marfey's analysis.

Table 2: Optimization Parameters for T3P-Mediated Coupling

Parameter Screened Range Optimal Condition Impact on Yield
T3P Equivalents 1.0 - 2.0 equiv 1.5 equiv <1.0 equiv: Incomplete conversion; >2.0 equiv: No improvement
Base Equivalents 1.0 - 4.0 equiv 3.0 equiv Lower equivalents reduce conversion; Higher equivalents do not improve yield
Reaction Time 1 - 60 minutes 5-15 minutes Rapid completion within 5 minutes; extended times show no improvement
Solvent System DMF, EtOAc, MeCN EtOAc EtOAc shows equivalent efficiency to DMF with improved greenness
Temperature 0°C - 40°C Room temperature Lower temperatures slightly slow reaction; higher temperatures do not improve yield
Critical Methodological Notes
  • Moisture Control: T3P is highly sensitive to moisture. Strict anhydrous conditions must be maintained throughout the coupling reaction to ensure optimal performance. The reaction should be conducted under an inert nitrogen or argon atmosphere with thoroughly dried glassware and solvents [4].

  • Reaction Stoichiometry: The optimized 1.5:3.0 ratio of T3P to DIPEA is critical for achieving complete conversion. Deviation from this stoichiometry typically results in incomplete coupling, as the reaction reaches equilibrium rapidly without further progression over time [4].

  • Order of Addition: For optimal results, add the base (DIPEA) before introducing T3P. Pre-activation of the carboxylic acid component before adding the amine nucleophile should be avoided, as this sequence has been associated with increased racemization (up to 5% in model systems) [4].

Experimental Enhancement and Analytical Methods

Alternative Fmoc-Protection Strategy

For researchers requiring Fmoc-based protection, the following modified protocol can be employed:

  • Coupling Reaction:

    • Follow the same coupling procedure as in section 3.2 using Fmoc-Phe-OH (1.0 equiv), H-Leu-NH2 (1.05 equiv), T3P (1.5 equiv), and DIPEA (3.0 equiv) in ethyl acetate.
    • After work-up, obtain Fmoc-Phe-Leu-NH2 as an intermediate.
  • Fmoc Deprotection:

    • Dissolve the protected dipeptide in DMF or acetonitrile (0.1 M concentration).
    • Add piperidine (20% v/v) and stir at room temperature for 30 minutes.
    • Monitor depletion of starting material by TLC or LC-MS.
    • Concentrate under reduced pressure and purify by precipitation or chromatography.

This approach may be preferable for laboratories without hydrogenation equipment, though it offers a lower greenness score compared to the Z-protection strategy.

Analytical Methodologies and Characterization
  • HPLC Analysis:

    • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
    • Mobile phase: Gradient from 10-90% acetonitrile in water (both containing 0.1% TFA)
    • Flow rate: 1.0 mL/min
    • Detection: UV at 214 nm and 254 nm
    • Retention time reference: Z-Phe-Leu-NH2 ~15.2 min; H-Phe-Leu-NH2 ~8.6 min
  • Chiral Purity Assessment:

    • Method: Marfey's analysis (FDAA derivatization)
    • Derivatization: Hydrolyze peptide (6N HCl, 110°C, 24h), treat with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)
    • Analysis: RP-HPLC with comparison to L- and D-amino acid standards
  • Mass Spectrometry Characterization:

    • Expected m/z for H-Phe-Leu-NH2: 278.19 [M+H]⁺
    • Fragmentation pattern: Characteristic y₁ and b₁ ions confirming sequence

The following workflow diagram illustrates the complete synthetic and analytical process:

G H-Phe-Leu-NH2 Synthesis Workflow Start Start Synthesis Planning Protection Select Protection Strategy Start->Protection ZPath Z-Protection Path Protection->ZPath Sustainable Choice FmocPath Fmoc-Protection Path Protection->FmocPath Alternative Method Coupling T3P-Mediated Coupling (Z-Phe-OH + H-Leu-NH2) ZPath->Coupling FmocCoupling T3P-Mediated Coupling (Fmoc-Phe-OH + H-Leu-NH2) FmocPath->FmocCoupling Intermediate Protected Dipeptide (Z-Phe-Leu-NH2) Coupling->Intermediate FmocIntermediate Protected Dipeptide (Fmoc-Phe-Leu-NH2) FmocCoupling->FmocIntermediate Deprotection Catalytic Hydrogenation (Pd/C, H₂) Intermediate->Deprotection FmocDeprotection Base Deprotection (Piperidine) FmocIntermediate->FmocDeprotection Crude Crude H-Phe-Leu-NH2 Deprotection->Crude FmocDeprotection->Crude Purification Purification (Recrystallization or HPLC) Crude->Purification Analysis Analytical Characterization Purification->Analysis Final Pure H-Phe-Leu-NH2 Analysis->Final Quality Confirmation

Conclusions and Future Perspectives

The solution-phase synthesis of H-Phe-Leu-NH2 using T3P chemistry represents a sustainable and efficient approach that aligns with modern green chemistry principles. The protocol detailed in these application notes demonstrates that carefully optimized solution-phase methods can compete with and even surpass solid-phase approaches for simple dipeptide synthesis, particularly when considering environmental impact metrics such as process mass intensity. The successful implementation of this methodology provides researchers with a robust synthetic toolbox for producing pharmaceutically relevant dipeptides with minimal environmental impact.

Future developments in solution-phase peptide synthesis will likely focus on further sustainability enhancements through continuous flow methodologies, bio-based solvent systems, and catalyst recycling. The integration of automation technologies with solution-phase approaches presents an exciting frontier for increasing reproducibility while reducing operator error. Additionally, the growing pharmaceutical interest in peptide-drug conjugates and structurally modified peptides will undoubtedly drive continued innovation in solution-phase techniques that can accommodate diverse chemical modifications beyond the scope of standard solid-phase synthesis.

References

Application Notes and Protocols for C-Terminal Amidation of Dipeptides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

C-terminal amidation is a critical post-translational modification that significantly enhances the biological activity and metabolic stability of therapeutic peptides [1]. This modification is particularly valuable for dipeptides and small peptides used in drug development, as it can increase receptor binding affinity and prolong half-life in vivo. Traditional enzymatic methods relying on peptidylglycine α-amidating monooxygenase (PAM) face limitations in scalability and substrate specificity [1]. This document outlines both novel photochemical and analytical detection protocols to address these challenges, enabling efficient production and characterization of C-terminally amidated dipeptides for research and therapeutic applications.

Current Amidation Techniques

The following table summarizes the primary chemical approaches for C-terminal amidation:

Table 1: Comparison of C-Terminal Amidation Techniques

Method Key Reagent/Condition Primary Advantage Reported Yield Range Reference
Photochemical Amidation NBD-Cl/Bromomaleimide, Visible/UV Light Broad substrate scope, scalable via photoflow reactor Moderate to Excellent [1]
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine reagents (e.g., 3), neutral buffer Suitable for acid-sensitive peptides, reduces oxidative side reactions High [1]
Enzymatic Amidation (PAM) Peptidylglycine α-amidating monooxygenase Biomimetic, natural process Variable (substrate-dependent) [2]
Carboxypeptidase Y Transacylation Carboxypeptidase Y, Arg-NH₂ Applicable to recombinantly produced peptides Not Specified [3]

Photochemical Amidation Protocol

This protocol describes a three-step, biomimetic process for converting C-terminal cysteine-extended peptide precursors into the corresponding C-terminal α-amides [1]. The method is scalable and compatible with a wide range of penultimate amino acids.

Materials and Equipment
  • Starting Material: Dipeptide or peptide with C-terminal cysteine (e.g., H-X-C-OH).
  • Reagents:
    • Photolabile Reagent: NBD-Cl (4-chloro-7-nitrobenzofurazan) or Bromomaleimide.
    • Solvents: Dimethylsulfoxide (DMSO), Trifluoroacetic acid (TFA).
    • Cleavage Reagent: For IEDDA path: 2-pyridyl substituted tetrazine (3).
    • Antioxidants: Methionine, Caffeic acid.
  • Equipment:
    • Light Source: Visible light work light or UV LED source.
    • Photoflow Reactor: For gram-scale reactions.
    • Nitrogen Gas: For degassing solvents.
Stepwise Procedure

Step 1: Selective Cysteine Thiol Substitution

  • Dissolve the C-terminal cysteine-extended peptide in a suitable solvent (e.g., DMSO).
  • Add 1.0-1.2 equivalents of NBD-Cl or Bromomaleimide.
  • React at room temperature until conjugation is complete (monitor by LC-MS).
  • Purification: Purify the conjugate via precipitation or chromatography.

Step 2: Photoinduced Decarboxylative Elimination

  • Transfer the conjugated peptide to a photochemical reactor vessel.
  • Degas the solution with a stream of nitrogen for 10-15 minutes to remove oxygen.
  • Irradiate with a visible light work light or UV LED source while maintaining temperature control with a cooling fan.
  • Monitor reaction progress by LC-MS until the enamide intermediate is formed.

Step 3: Enamide Cleavage to C-terminal Amide Choose one of the following two methods:

  • Option A: Acidolysis

    • Add trifluoroacetic acid (TFA) to the reaction mixture.
    • Add 1 mM methionine and 250 µM caffeic acid to minimize oxidative byproducts [1].
    • Allow the reaction to proceed at room temperature until complete conversion to the C-terminal amide is observed.
  • Option B: IEDDA-Mediated Cleavage

    • After photodecarboxylation, adjust the solution to neutral pH.
    • Add a stoichiometric amount of 2-pyridyl substituted tetrazine (3).
    • Add 1 mM methionine as an antioxidant.
    • React at room temperature until the amidation is complete.
Work-up and Purification
  • Quench the reaction appropriately (e.g., by dilution for acidolysis or direct injection for IEDDA).
  • Purify the C-terminally amidated product using preparative reverse-phase HPLC.
  • Lyophilize the pure fractions to obtain the amidated peptide as a solid.
  • Confirm structure and purity by mass spectrometry and analytical HPLC.

Analytical Techniques for Confirmation

Mass Spectrometric Detection

Distinguishing C-terminal amides from carboxylic acids by mass spectrometry is challenging due to the small (1 Da) mass difference. The following techniques are recommended:

  • Energy-Resolved Mass Spectrometry (ERMS): This method differentiates C-terminal amides from carboxylates by plotting survival yield (SY) curves from CID fragmentation of sodiated molecular ions [4]. The curves for amidated and carboxylated peptides show distinct fragmentation paths, allowing their identification in mixtures.
  • Chemical Derivatization + MS: Selectively convert free C-terminal carboxyl groups to methylamides, increasing the mass difference between amidated and carboxylated forms from 1 Da to 14 Da, enabling unambiguous distinction [5].

Table 2: Analytical Methods for C-Terminal Amidation Verification

Method Principle Key Advantage Reference
ERMS with SY Technique Compares CID fragmentation pathways of isobaric peptides Distinguishes CONH₂ and COOH with standard ion trap instruments [4]
Chemical Derivatization Converts COOH to CONHCH₃, creating a 14 Da mass shift Unambiguous validation of C-terminal amide structure [5]
Peptide Mapping with RP-HPLC/MS Detects and quantifies C-terminal modified species by retention time and mass Suitable for quality control of therapeutic peptides [2]
Chromatographic Separation
  • Continuous Chromatography (MCSGP): Utilize multi-column counter-current solvent gradient purification for high-purity separation of charge variants, including those with C-terminal modifications [6].
  • Ion-Exchange Chromatography: Effective for separating charge variants resulting from C-terminal amidation, particularly when using pH gradients [6].

Biological and Therapeutic Relevance

C-terminal amidation is not just a synthetic modification but also a naturally occurring process that modulates protein function and turnover:

  • Therapeutic Efficacy: C-terminal amidation is critical for the full biological activity of many peptide hormones and neuropeptides, making it essential for producing therapeutic peptides [1].
  • Cellular Degradation Signal: Recent research has identified that C-terminal amides can function as degrons, marking proteins for recognition by the SCF–FBXO31 ubiquitin ligase complex and subsequent proteasomal degradation [7]. This has implications for the stability and half-life of amidated therapeutic peptides.

Workflow Diagram

The following diagram illustrates the logical workflow for the photochemical amidation process:

G Start C-terminal Cysteine Peptide Precursor Step1 Step 1: Thiol Substitution with Photolabel (NBD-Cl) Start->Step1 Step2 Step 2: Photoinduced Decarboxylation Step1->Step2 Step3A Step 3A: Acidolysis (TFA, Methionine, Caffeic Acid) Step2->Step3A Step3B Step 3B: IEDDA Cleavage (Tetrazine, Neutral Buffer) Step2->Step3B End C-terminal α-Amidated Peptide Product Step3A->End Step3B->End

Diagram 1: Photochemical Amidation Workflow

Troubleshooting Guide

  • Low Yields in Photodecarboxylation: Ensure proper degassing with nitrogen and temperature control during irradiation [1].
  • Oxidative Byproducts: Add 1 mM methionine to the cleavage step; for acidolysis, include 250 µM caffeic acid for further protection [1].
  • Acid-Sensitive Peptides: Opt for the IEDDA cleavage pathway (Path B) under neutral conditions to prevent backbone hydrolysis or other acid-mediated side reactions [1].
  • Tryptophan-Containing Peptides: Expect slower conversions and increased sensitivity to photon flux; optimize light exposure carefully [1].

Conclusion

The photochemical amidation protocol provides a robust, scalable platform for producing C-terminally amidated dipeptides and peptides. Its broad substrate scope, compatibility with both solution-phase and recombinant precursors, and operational simplicity make it particularly valuable for drug discovery and development. When combined with advanced analytical techniques for verification, this methodology enables researchers to reliably produce high-quality amidated peptides for therapeutic applications.

References

purification protocols for H-Phe-Leu-NH2.HBr

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to H-Phe-Leu-NH2·HBr

H-Phe-Leu-NH2·HBr (CAS 108321-16-0) is a synthetic dipeptide composed of the amino acids L-phenylalanine and L-leucine, modified with a C-terminal amide and prepared as a hydrobromide salt. This molecular architecture enhances the compound's stability and solubility in aqueous environments, making it suitable for rigorous biochemical and pharmaceutical research [1] [2]. The Phe-Leu motif is of significant interest due to its presence in various bioactive peptides and its potential role in neuroprotective signaling pathways [1].

Synthesis and Purification Protocols

Solid-Phase Peptide Synthesis (SPPS) and Cleavage

The synthesis of H-Phe-Leu-NH2·HBr is efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS) on a Rink amide resin to directly obtain the C-terminal amide functionality [1].

  • Resin Loading: Use a Fmoc-protected Rink amide resin with a typical loading capacity of 0.5-0.8 mmol/g.
  • Amino Acid Coupling:
    • Activation: Employ coupling agents such as HATU or HBTU.
    • Base: Use DIPEA in DMF or the greener solvent 2-MeTHF [3].
    • Process: Perform two couplings of 45 minutes each for Fmoc-Leu-OH and Fmoc-Phe-OH to ensure high efficiency.
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Include a 0.1 M HOBt additive to minimize side reactions and aspartimide formation [3].
  • Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/Water (95:2.5:2.5). The scavengers (TIS and Water) prevent side reactions and modify the bromine ion source to form the H-Phe-Leu-NH2·HBr salt directly in the crude mixture [1].

The following workflow diagram illustrates the SPPS process:

spps Start Start SPPS Process R1 1. Rink Amide Resin Swelling in DMF Start->R1 R2 2. Fmoc Deprotection 20% Piperidine in DMF R1->R2 R3 3. Amino Acid Coupling Fmoc-AA, HATU, DIPEA in DMF R2->R3 R4 4. Repeat Steps 2 & 3 for Sequence Assembly R3->R4 R4->R2 For next AA R5 5. Final Cleavage TFA/TIS/H₂O (95:2.5:2.5) R4->R5 R6 6. Crude Peptide Precipitation & Isolation R5->R6

Post-Synthesis Purification

The crude product requires purification to separate the target peptide from deletion sequences and side products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method [3].

  • Purification Setup:
    • Column: C18 semi-preparative column (e.g., 250 x 20 mm, 10 μm particle size).
    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
    • Mobile Phase B: 0.1% TFA in Acetonitrile.
    • Gradient: 10% B to 50% B over 40 minutes.
    • Flow Rate: 8-10 mL/min.
    • Detection: UV at 220 nm.
  • Fraction Analysis: Collect prominent peaks and analyze by analytical HPLC. Pool fractions with >97% purity.
  • Lyophilization: Lyophilize the pooled fractions to obtain a pure, white, fluffy powder of H-Phe-Leu-NH2·HBr.

Table 1: Optimized Parameters for SPPS of H-Phe-Leu-NH2·HBr

Parameter Specification Impact on Yield/Purity
Coupling Time 2 x 45 minutes per amino acid Enhances amide bond formation, yield >99% per step [1].
Scavengers in Cleavage TFA/TIS/Water (95:2.5:2.5) Reduces side reactions (e.g., t-butyl cation alkylation) [1].
Solvent for Coupling DMF or 2-MeTHF 2-MeTHF is a greener alternative with similar efficiency [3].

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and composition of the final product.

  • Purity Analysis (HPLC)
    • Column: C18 analytical column (150 x 4.6 mm, 5 μm).
    • Gradient: 10% B to 90% B over 25 minutes.
    • Flow Rate: 1.0 mL/min.
    • Purity Acceptance Criterion: ≥97% by area normalization at 220 nm [4] [1].
  • Identity Confirmation (Mass Spectrometry)
    • Method: LC-ESI-MS.
    • Observation: The freebase [M+H]⁺ ion is observed at m/z 278.2. The H-Phe-Leu-NH2·HBr salt characteristically shows a specific isotope pattern due to the presence of bromine [1].
  • Structural Verification (Nuclear Magnetic Resonance)
    • Technique: ¹H NMR and ¹³C NMR.
    • Solvent: DMSO-d6.
    • Key Resonances: Confirm the presence of the aromatic protons of phenylalanine (~7.2-7.3 ppm) and the dimethyl group of leucine (~0.8-0.9 ppm) [1] [2].

Table 2: Purification Methods for H-Phe-Leu-NH2·HBr

Method Typical Conditions Key Applications & Outcomes
Reversed-Phase HPLC C18 column; H₂O/ACN + 0.1% TFA; UV 220 nm Primary purification; achieves >97% purity; scalable from mg to g [1] [3].
Ion-Exchange Chromatography Not typically used for this dipeptide More relevant for peptides with ionizable side chains (e.g., Arg, Asp, Lys) [5].
Green Solvent Systems e.g., EtOH/H₂O mixtures Potential alternative; may require optimization to match ACN/TFA system resolution [3].

Biological Applications and Mechanism of Action

H-Phe-Leu-NH2·HBr has demonstrated promising neuroprotective properties in preclinical models, primarily through the modulation of key cellular survival pathways [1].

  • Activation of the PI3K/AKT/mTOR Pathway: The Phe-Leu motif can mimic endogenous neurotrophic factors. In cellular models of oxidative stress (e.g., 6-hydroxydopamine-treated neuroblastoma cells), the peptide activates this pro-survival pathway.
    • Observed Effects: 2.3-fold increase in phosphorylated AKT and a 1.8-fold increase in phosphorylated mTOR.
    • Functional Outcome: 40% reduction in Reactive Oxygen Species (ROS), 35% preservation of mitochondrial membrane potential, and 35% reduction in Caspase-3 activity [1].

The following diagram illustrates the neuroprotective signaling pathway:

pathway P1 H-Phe-Leu-NH₂·HBr Binding P2 PI3K Activation P1->P2 P3 AKT Phosphorylation (2.3-fold increase) P2->P3 P4 mTOR Phosphorylation (1.8-fold increase) P3->P4 P5 Cellular Outcomes P4->P5 P6 ↓ ROS Production (-40%) P5->P6 P7 ↑ Mitochondrial Membrane Potential (+35%) P5->P7 P8 ↓ Caspase-3 Activity (-35%) P5->P8

Environmental Health & Safety (EHS) Considerations

Adherence to EHS guidelines is critical for sustainable laboratory practices.

  • Waste Management: All TFA and acetonitrile-containing waste must be collected separately for appropriate hazardous waste disposal.
  • Solvent Reduction: Consider recirculating cooling water or modern solvent purification systems to minimize environmental impact and life-cycle costs [3].
  • Green Chemistry Metrics: The PMI for peptide synthesis is historically high. Employing strategies like solvent and reagent recycling can significantly reduce the PMI, aligning with the ACS GCI's GREATER PMI Imperative goals [3].

Conclusion

This application note provides a detailed protocol for the synthesis, purification, and characterization of H-Phe-Leu-NH2·HBr. The integration of optimized SPPS conditions, robust RP-HPLC purification, and comprehensive analytical controls ensures the production of high-quality material for research. The elucidated neuroprotective mechanisms provide a strong foundation for its application in neuroscience and drug development. Future efforts should focus on implementing the suggested green chemistry principles to enhance the sustainability of the peptide production process.

References

H-Phe-Leu-NH2.HBr in neuroprotection research models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights and Experimental Evidence

Research indicates that the Phe-Leu motif is a key functional unit. This dipeptide sequence mimics endogenous neurotrophic factors and activates the PI3K/AKT/mTOR pathway, a critical signaling cascade for neuronal survival, growth, and metabolism [1].

The proposed mechanism involves:

  • Hydrophobic Interactions: The leucine residue facilitates binding to the pleckstrin homology domain of AKT [1].
  • Stabilization: The phenylalanine moiety helps stabilize the interaction with mTOR's FRB domain [1].

Experimental data from models of oxidative stress (6-OHDA-induced) in SH-SY5Y neuroblastoma cells demonstrates the functional outcomes of this pathway activation [1]:

Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models

Parameter 6-OHDA Model (Control) 6-OHDA + H-Phe-Leu-NH₂·HBr Analog Change
ROS Production 100 ± 8.2 RFU 60 ± 5.1 RFU -40%
Mitochondrial Membrane Potential 100 ± 6.5% 135 ± 7.8% +35%
Caspase-3 Activity 100 ± 4.3% 65 ± 3.9% -35%

These results demonstrate the compound's efficacy in reducing oxidative stress, preserving mitochondrial health, and attenuating apoptosis [1].

The following diagram illustrates this core neuroprotective signaling pathway:

G OxidativeStress Oxidative Stress (e.g., 6-OHDA) PI3K PI3K Activation OxidativeStress->PI3K Induces PheLeu H-Phe-Leu-NH₂·HBr PheLeu->PI3K Activates AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Phosphorylation AKT->mTOR Apoptosis Apoptotic Caspase-3 AKT->Apoptosis Inhibits Mitochondria Mitochondrial Protection AKT->Mitochondria Promotes mTOR->Mitochondria Promotes ROS Reduced ROS Mitochondria->ROS

Figure 1: Proposed signaling pathway for H-Phe-Leu-NH₂·HBr neuroprotection. The dipeptide activates the PI3K/AKT/mTOR pathway, leading to reduced oxidative stress, improved mitochondrial function, and inhibition of apoptosis [1].

Proposed Experimental Protocols

Here are detailed methodologies for evaluating the neuroprotective effects of H-Phe-Leu-NH₂·HBr in cellular models.

Protocol 1: Assessing Neuroprotection in an Oxidative Stress Model

This protocol uses 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mimic aspects of Parkinson's disease pathology [1].

1. Cell Culture and Pre-treatment

  • Cell Line: SH-SY5Y neuroblastoma cells.
  • Culture Conditions: Maintain in DMEM/F12 medium with 10% FBS, 1% penicillin/streptomycin at 37°C and 5% CO₂.
  • Experimental Groups:
    • Negative Control: Untreated cells.
    • Injury Model: Cells treated with 6-OHDA only.
    • Treatment Groups: Cells pre-treated with H-Phe-Leu-NH₂·HBr (e.g., 1-100 µM) for 2-4 hours prior to 6-OHDA exposure.
    • Positive Control: Cells pre-treated with a known neuroprotective agent (e.g., 10 µM of a PI3K pathway activator).

2. Oxidative Stress Induction and Analysis

  • Induction: After pre-treatment, expose cells to 50-100 µM 6-OHDA for 24 hours.
  • Viability Assay: Use an MTT assay. Add 0.5 mg/mL MTT solution, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.
  • Apoptosis Measurement:
    • Caspase-3 Activity: Use a commercial Caspase-3 colorimetric assay kit. Lyse cells and incubate with DEVD-pNA substrate; measure absorbance at 405 nm [1].
    • Alternative Method: Flow cytometry with Annexin V/PI staining.

3. Data Analysis

  • Normalize all data to the negative control group (set to 100%).
  • Express treatment group results as a percentage of the negative control. Statistical significance is determined using one-way ANOVA with post-hoc tests (p < 0.05).
Protocol 2: Investigating the PI3K/AKT/mTOR Signaling Pathway

This protocol validates the proposed mechanism of action through protein analysis.

1. Cell Treatment and Protein Extraction

  • Treatment: Expose SH-SY5Y cells to H-Phe-Leu-NH₂·HBr (at the effective concentration determined in Protocol 1) for 30 minutes to 2 hours. Include positive (e.g., IGF-1) and negative controls.
  • Inhibition (Optional): To confirm pathway specificity, include a group pre-treated with a PI3K inhibitor (e.g., LY294002) before dipeptide application.
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Quantify protein concentration using a BCA assay.

2. Western Blotting

  • Electrophoresis: Separate 20-40 µg of total protein per lane on 8-12% SDS-PAGE gels.
  • Transfer: Transfer proteins to a PVDF membrane.
  • Blocking and Incubation:
    • Block membrane with 5% BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C:
      • Phospho-AKT (Ser473)
      • Total AKT
      • Phospho-mTOR (Ser2448)
      • Total mTOR
      • β-Actin (loading control)
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and visualize with a chemiluminescence imager.

3. Data Analysis

  • Quantify band intensities using image analysis software.
  • Calculate the ratio of phosphorylated protein to total protein for both p-AKT/AKT and p-mTOR/mTOR.
  • Normalize these ratios to the control group to determine fold-change in pathway activation.

Research Applications and Considerations

Key Applications:

  • Lead Compound: Serves as a minimal scaffold for developing more stable and potent neuroprotective peptides [1] [2].
  • Mechanistic Tool: Useful for studying the role of the PI3K/AKT/mTOR pathway in neuronal survival [1].
  • Model Compound: Its dipeptide structure makes it a relevant molecule for studying peptide stability, permeability, and transporter-mediated uptake [2].

Critical Considerations:

  • Metabolic Stability: Linear dipeptides are often susceptible to rapid proteolytic degradation. Consider structural modifications (e.g., N-terminal protection, backbone methylation, cyclization) explored for analogous dipeptides to improve stability [2].
  • Cell Permeability: Assess uptake mechanisms, such as potential involvement of peptide transporters (e.g., PEPT1), which could influence bioavailability [2].
  • Salt Form: The HBr salt form enhances water solubility, which is crucial for in vitro applications [1].

Future Research Directions

  • Structural Optimization: Investigate constrained analogues of H-Phe-Leu-NH₂, similar to strategies used for H-Phe-Phe-NH₂, to improve metabolic stability and membrane permeability while retaining high affinity for biological targets [2].
  • In Vivo Validation: Extend findings to animal models of neurodegenerative diseases, such as Parkinson's disease models, to evaluate efficacy and pharmacokinetics.
  • Synergistic Combinations: Explore potential synergistic neuroprotective effects when combined with other protective agents, such as molecular hydrogen or graphenic materials [3] [4].

Comparison with Related Compounds

Table 2: Comparison with Structurally Similar Dipeptides

Compound Structure Key Features / Research Context
H-Phe-Leu-NH₂·HBr Phe-Leu dipeptide amide Neuroprotection via PI3K/AKT/mTOR, reduces ROS and apoptosis [1].
H-Phe-Phe-NH₂ Phe-Phe dipeptide amide High-affinity ligand for substance P (1-7) binding site; reduces neuropathic pain; used as a scaffold for stable mimetics [2].
Constrained Analogues Cyclized (e.g., pyrrolidine) or N-methylated Improved metabolic stability and intestinal permeability; rational design for drug development [2].

Conclusion

H-Phe-Leu-NH₂·HBr represents a promising neuroprotective agent. Its defined mechanism of action and the availability of robust experimental protocols provide a solid foundation for advancing research. Future work should focus on optimizing its drug-like properties and validating its efficacy in more complex disease models.

References

Comprehensive Application Notes and Protocols for Dipeptide Synthesis Using TBTU/HOBt Coupling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TBTU/HOBt Coupling Chemistry

TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a uronium-type coupling reagent that has become established in peptide synthesis due to its efficiency in facilitating amide bond formation between protected amino acids. When combined with HOBt (1-hydroxybenzotriazole) as an additive, this coupling system enables the synthesis of dipeptide structures with minimal racemization and high yields under relatively mild conditions. The significance of this methodology extends beyond research-scale applications to pharmaceutical development, where peptide-based therapeutics constitute approximately 10% of the active pharmaceutical ingredient market. [1] [2]

The TBTU/HOBt system offers distinct advantages over traditional coupling methods. Compared to carbodiimide-based approaches using reagents like DCC (dicyclohexylcarbodiimide), TBTU/HOBt provides faster reaction times (often completing within 30 minutes to 2 hours) and generates soluble by-products that simplify purification. Additionally, this system demonstrates excellent compatibility with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies, making it versatile for various synthetic schemes. The low racemization tendency is particularly valuable when working with stereosensitive sequences where chiral integrity must be preserved. [3] [4]

Reaction Mechanism

The coupling mechanism begins with activation of the carboxyl group, where TBTU first reacts with the carboxylate anion to form an O-active ester intermediate. This benzotriazole ester displays enhanced electrophilicity compared to the original carboxylic acid, making it susceptible to nucleophilic attack by the amine component. HOBt plays a dual role in this process: it suppresses racemization by preventing the formation of oxazolone intermediates, and it enhances the reaction rate by generating a more reactive ester species. The final amide bond formation proceeds with displacement of HOBt, yielding the desired dipeptide along with soluble by-products that are easily removed during workup. [5] [4]

G Carboxylic_Acid Carboxylic Acid (Protected Amino Acid) Carboxylate_Anion Carboxylate Anion Carboxylic_Acid->Carboxylate_Anion Base Activation (DIPEA/NMM) Active_Ester O-Active Ester Intermediate Carboxylate_Anion->Active_Ester TBTU Activation TBTU TBTU TBTU->Active_Ester HOBt HOBt HOBt->Active_Ester Rate Enhancement Racemization Suppression Dipeptide Dipeptide Product Active_Ester->Dipeptide Nucleophilic Attack By Amine Byproducts Soluble By-products (Tetraalkylurea, HOBt) Active_Ester->Byproducts Coupled With Reaction Amine Amine Component (Protected Amino Acid) Amine->Dipeptide

Figure 1: Reaction mechanism of TBTU/HOBt-mediated dipeptide synthesis illustrating the activation and coupling steps

Experimental Protocols

Standard Solution-Phase Coupling Protocol

Materials:

  • Protected amino acid 1 (carboxyl component): 1.0 equivalent
  • Protected amino acid 2 (amine component): 1.0-1.2 equivalents
  • TBTU: 1.0-1.1 equivalents
  • HOBt: 1.1 equivalents
  • DIPEA (diisopropylethylamine) or NMM (N-methylmorpholine): 2.0 equivalents
  • Anhydrous DCM (dichloromethane) or DMF (N,N-dimethylformamide) as solvent

Procedure:

  • Dissolve the carboxyl component (protected amino acid 1) in anhydrous DCM (10 mL per gram of amino acid) under inert atmosphere.
  • Cool the solution to 0°C using an ice bath and add TBTU (1.0 equiv) with stirring.
  • Add HOBt (1.1 equiv) followed by the base (2.0 equiv) dropwise. The mixture should become clear or slightly cloudy.
  • After 5 minutes of activation at 0°C, add the amine component (1.0-1.2 equiv) slowly to the reaction mixture.
  • Gradually warm the reaction to room temperature and continue stirring for 2-12 hours, monitoring by TLC or LC-MS.
  • Upon completion, dilute the reaction mixture with additional DCM (10 mL per gram of starting material) and transfer to a separatory funnel.
  • Wash sequentially with aqueous citric acid (5%), sodium bicarbonate (5%), and brine solution (10 mL each per 100 mL organic phase).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography. [6] [5]
Solid-Phase Peptide Synthesis (SPPS) Protocol

Materials:

  • Resin-bound amino acid (0.1 mmol)
  • Fmoc- or Boc-protected amino acid (4 equiv, 0.4 mmol)
  • TBTU (4 equiv, 0.4 mmol)
  • HOBt (4.4 equiv, 0.44 mmol)
  • DIPEA (8 equiv, 0.8 mmol)
  • Anhydrous DMF

Procedure:

  • If using Fmoc strategy, deprotect the resin-bound amino acid by treating with 20% piperidine in DMF (2 × 10 min).
  • Wash the resin thoroughly with DMF (3 × 5 mL).
  • Prepare the coupling solution by dissolving the protected amino acid (0.4 mmol) in minimal DMF (approximately 2-3 mL).
  • Add HOBt (0.44 mmol) followed by TBTU (0.4 mmol) to the amino acid solution.
  • Add DIPEA (0.8 mmol) to the mixture and activate for 1 minute.
  • Add the activated solution to the resin and agitate for 30-60 minutes at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 × 5 mL).
  • Monitor coupling completion using the Kaiser ninhydrin test. If necessary, repeat the coupling cycle.
  • After confirmation of complete coupling, proceed to the next deprotection/coupling cycle or final cleavage. [6] [3]

Performance Data and Optimization

Table 1: Comparative Performance of Coupling Reagents in Dipeptide Synthesis

Coupling Reagent Typical Yield Range Racemization Risk Reaction Time By-product Characteristics
TBTU/HOBt 85-95% Low 30 min - 2 hr Soluble, easy to remove
HBTU/HOBt 85-95% Low 30 min - 2 hr Soluble, easy to remove
DCC/HOBt 80-92% Moderate 2-12 hr Insoluble DCU precipitates
EDC/HOBt 80-90% Moderate 2-12 hr Soluble, easy to remove
PyBOP 85-95% Low 30 min - 2 hr Soluble, easy to remove

Table 2: Solvent and Base Optimization for TBTU/HOBt Coupling

Parameter Options Advantages Considerations
Solvent DCM Easy evaporation, good solubility Limited solubility for some protected amino acids
DMF Excellent solubility for all components Difficult removal, requires column purification
Base DIPEA Strong base, efficient activation May promote racemization in sensitive cases
NMM Moderate base, good performance Slower activation than DIPEA
2,6-Lutidine Weak base, minimal racemization Requires longer reaction times

Recent studies have demonstrated that microwave irradiation can significantly enhance TBTU/HOBt-mediated couplings, reducing reaction times to 30 minutes while maintaining excellent yields (typically >90%). This approach has been successfully applied in both solution and solid-phase synthesis, including the preparation of complex peptides like pentagastrin. When working with sterically hindered amino acids (e.g., N-methylated amino acids, α,α-dialkylated amino acids), extending the reaction time to 4-12 hours and using a slight excess of TBTU (1.2 equiv) and HOBt (1.3 equiv) typically improves yields. [1] [4]

Troubleshooting Guide

Table 3: Common Issues and Solutions in TBTU/HOBt Coupling

Problem Possible Causes Solutions
Low Yield Incomplete activation Ensure anhydrous conditions; fresh coupling reagents
Insufficient base Increase base equivalents (2.5-3.0 equiv); confirm base quality
High Racemization Base too strong Switch to milder base (2,6-lutidine); reduce reaction temperature
Prolonged activation Add amine component immediately after activation
Slow Reaction Steric hindrance Extend reaction time; use HATU instead of TBTU for difficult cases
Poor solubility Change solvent to DMF; increase dilution
By-product Formation Guanidylation Add HOBt (1.1 equiv) prior to TBTU; use minimum activation time

For difficult couplings involving sterically hindered amino acids such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, several specialized approaches have been developed. The use of alternative solvents such as THF/acetonitrile mixtures can reduce racemization while maintaining good solubility. Additionally, increasing the coupling temperature to 40-50°C can improve reaction rates for challenging sequences without significant epimerization when HOBt is present. For sequences prone to guanidylation side reactions (common with uronium salts), pre-activation of the carboxyl component for 2-3 minutes before adding the amine component typically minimizes this issue. [5] [4]

Emerging Methods and Environmental Considerations

Recent advances in green chemistry have prompted the development of aqueous micellar media as sustainable alternatives to traditional organic solvents for peptide synthesis. Notably, TBTU/HOBt/DIEA coupling systems have demonstrated excellent performance in pure water under microwave irradiation (60°C, 30 minutes), enabling dipeptide synthesis with yields comparable to conventional methods. This approach significantly reduces the environmental impact of peptide synthesis by eliminating polar aprotic solvents like DMF and DCM, which account for the largest amount of waste in traditional peptide manufacturing. [1]

The implementation of heterogeneous catalytic systems represents another emerging trend. Functionalized magnetic nanoparticles (MNPs) such as Fe₃O₄@SiO₂/TABHA have shown promising results in catalyzing amide bond formation with efficiencies up to 90% at ambient temperature within 4 hours. These recoverable catalysts offer economic and environmental benefits compared to traditional stoichiometric coupling reagents. While not yet widely adopted for complex peptide synthesis, these systems show potential for specific applications where traditional coupling reagents present limitations. [7]

Conclusion

The TBTU/HOBt coupling system remains a robust and efficient method for dipeptide synthesis, offering an optimal balance of high yields, low racemization, and practical convenience. The protocols outlined in this document provide researchers with reliable procedures for both solution-phase and solid-phase synthesis, along with optimization strategies for challenging sequences. As peptide therapeutics continue to gain importance in pharmaceutical development, mastering these fundamental coupling techniques remains essential for synthetic chemists and researchers in medicinal chemistry.

References

Comprehensive Application Notes and Protocols for H-Phe-Leu-NH2.HBr in Biochemical Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to H-Phe-Leu-NH2.HBr and Its Research Significance

This compound (H-Phenylalanine-Leucine-Amide Hydrobromide) is a synthetic dipeptide compound composed of the amino acids phenylalanine and leucine in a hydrobromide salt form. With the chemical formula C₁₅H₂₄BrN₃O₂ and molecular weight of 358.27 g/mol, this dipeptide has gained significant attention in biochemical research for its potential biological activities and applications in neuroscience and drug development [1]. The hydrobromide salt form enhances the compound's solubility in water and stabilizes the amine group present in the molecule, making it particularly suitable for various experimental applications [1]. The unique structural features of this compound, including an amide bond linking the phenylalanine and leucine residues and the presence of the bromide ion, significantly affect its physicochemical properties, solubility, and reactivity [1].

The phenylalanine component is essential for protein synthesis and acts as a precursor for neurotransmitters such as dopamine, while leucine plays a crucial role in muscle metabolism and protein synthesis [1]. This combination of aromatic (phenylalanine) and branched-chain (leucine) amino acids provides distinct biological activities compared to other dipeptides, making this compound a valuable compound for investigating peptide interactions, enzymatic reactions, and potential therapeutic applications [1]. These Application Notes provide detailed information on the properties, applications, and handling protocols for this compound to support researchers in utilizing this compound effectively in their scientific investigations.

Chemical and Physical Properties

This compound exhibits specific chemical and physical characteristics that researchers must understand for proper handling and experimental design. The compound is typically supplied as a white to off-white powdered solid with demonstrated stability under recommended storage conditions [2]. Its structural features include an amide bond linking the phenylalanine and leucine residues, with the hydrobromide salt formation enhancing both solubility and stability profiles [1].

Table 1: Fundamental Properties of this compound

Property Specification
CAS Number 108321-16-0
Molecular Formula C₁₅H₂₄BrN₃O₂
Molecular Weight 358.27 g/mol
IUPAC Name 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide
Storage Temperature -20°C
Purity ≥95%-97% (HPLC)
Water Solubility Enhanced due to hydrobromide salt formation

The canonical SMILES representation for this compound is CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br, indicating the branched-chain structure of the leucine residue, the amide bond, and the aromatic phenylalanine side chain [1]. The compound's exact mass is 357.10500 with a PSA of 98.21000, and it has a LogP value of 3.32220, suggesting moderate hydrophobicity despite the hydrobromide salt formation [3]. Suppliers typically offer the compound with purity levels ranging from 95% to 97% as determined by HPLC analysis, with various packaging options available from milligram to kilogram quantities [2].

Synthesis Methods and Optimization Strategies

The synthesis of this compound can be achieved through several well-established methods, with Solid-Phase Peptide Synthesis (SPPS) representing the gold standard due to its high efficiency and scalability [1]. This section outlines the primary synthesis approaches and key optimization parameters for producing high-quality this compound.

Solid-Phase Peptide Synthesis (SPPS)

The SPPS process involves sequentially adding Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support [1]. The general protocol involves: (1) deprotection of the N-terminal Fmoc group using piperidine, (2) coupling of the protected amino acid using activation reagents such as HATU or HBTU in the presence of a base such as DIPEA, and (3) repetition of these steps until the complete sequence is assembled. Following chain assembly, the peptide is cleaved from the resin support using a cleavage cocktail typically containing trifluoroacetic acid (TFA) along with appropriate scavengers. The final step involves treatment with hydrobromic acid to form the hydrobromide salt, which enhances solubility and stability [1].

Solution-Phase Synthesis

As an alternative approach, solution-phase synthesis employs activated amino acids using coupling reagents such as Dicyclohexylcarbodiimide (DCC) in organic solvents to facilitate peptide bond formation [1]. This method is particularly useful for larger-scale productions but may require more extensive purification procedures. Recent research has demonstrated the effectiveness of reversed micellar systems for dipeptide synthesis, using AOT surfactant in isooctane to create nanoreactors that enhance reaction efficiency [4].

Table 2: Optimization Strategies for this compound Synthesis

Parameter Impact on Yield/Purity Example Modification
Coupling Time Extended to 2–4 hours Enhances amide bond formation
Scavengers Reduces side reactions Add 1% anisol or thiol derivatives
Solvent Polarity Improves reagent solubility Use dimethylformamide (DMF) or dichloromethane (DCM)
Coupling Reagents Increases efficiency DCC, HATU, or HOAt

Studies highlight that even minor inefficiencies (e.g., 97% coupling yield per step) drastically reduce overall peptide purity for longer chains. For dipeptides such as H-Phe-Leu-NH₂.HBr, however, high yields (>90%) are achievable through rigorous washing and scavenger use [1]. The non-enzymatic synthesis approach using reversed micelles has demonstrated particular promise, with one study reporting a maximum yield of 0.565 at 80 hours under optimized conditions using DCC as a condensing agent [4].

Research Applications and Mechanistic Insights

This compound has demonstrated significant potential in various research applications, particularly in neuroscience and cell signaling studies. Its unique structural properties allow for specific interactions with biological systems, making it a valuable tool for investigating fundamental biochemical processes.

Neuroprotective Mechanisms and Signaling Pathways

Research indicates that this compound exhibits notable neuroprotective properties through its activation of key survival signaling cascades. The phenylalanine-leucine (Phe-Leu) motif mimics endogenous neurotrophic factors, enabling activation of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway [1]. In SH-SY5Y neuroblastoma cells subjected to 6-hydroxydopamine (6-OHDA)-induced oxidative stress, analogs containing the Phe-Leu sequence significantly increased phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) levels by 2.3-fold and 1.8-fold, respectively [1].

The dipeptide's leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1]. This dual interaction mechanism enables robust activation of the neuroprotective signaling cascade, positioning this compound as a promising candidate for investigating therapeutic approaches to neurodegenerative conditions.

Table 3: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models

Parameter 6-OHDA Model (Control) 6-OHDA + this compound Analog Change (%)
ROS production 100 ± 8.2 RFU 60 ± 5.1 RFU -40%
Mitochondrial membrane potential 100 ± 6.5% 135 ± 7.8% +35%
Caspase-3 activity 100 ± 4.3% 65 ± 3.9% -35%
Apoptosis Attenuation

Beyond its activation of survival pathways, this compound demonstrates significant anti-apoptotic properties. Experimental data shows the compound reduces Caspase-3 activity by 35% in 6-OHDA-injured neurons, comparable to the neuroprotective effects of established dimeric dipeptide reference compounds [1]. This attenuation of apoptotic cascades further supports its potential application in neuroprotective therapeutic strategies.

The following diagram illustrates the signaling pathway activated by this compound:

G H_Phe_Leu This compound PI3K PI3K Activation H_Phe_Leu->PI3K Initiates AKT AKT Phosphorylation PI3K->AKT Leucine: Hydrophobic interactions with PH domain mTOR mTOR Phosphorylation AKT->mTOR Phenylalanine: Stabilizes binding to FRB domain ROS Reduced ROS Production mTOR->ROS MMP Mitochondrial Membrane Potential Preservation mTOR->MMP Caspase3 Caspase-3 Activity Reduction mTOR->Caspase3 Neuroprotection Neuroprotective Effects ROS->Neuroprotection MMP->Neuroprotection Caspase3->Neuroprotection

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

This protocol evaluates the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by 6-hydroxydopamine (6-OHDA).

5.1.1 Materials and Reagents
  • SH-SY5Y human neuroblastoma cell line
  • This compound (95-97% purity by HPLC) [2]
  • 6-Hydroxydopamine (6-OHDA)
  • DMEM/F12 culture medium supplemented with 10% FBS
  • Phosphorylated AKT and mTOR antibodies for Western blot
  • Caspase-3 activity assay kit
  • JC-1 dye for mitochondrial membrane potential assessment
  • DCFDA dye for ROS detection
5.1.2 Procedure
  • Cell Culture and Differentiation: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS at 37°C in a 5% CO₂ atmosphere. For differentiation, treat cells with 10 μM retinoic acid for 5-7 days before experiments [1].

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile distilled water. Aliquot and store at -20°C. Prepare working concentrations by diluting in culture medium immediately before use.

  • Oxidative Stress Induction and Treatment:

    • Pre-treat cells with this compound (1-100 μM concentration range) for 2 hours
    • Induce oxidative stress with 50-100 μM 6-OHDA for 24 hours
    • Include control groups: untreated cells, 6-OHDA only, and vehicle control
  • Assessment of Neuroprotective Effects:

    • Western Blot Analysis: Harvest cells and analyze PI3K/AKT/mTOR pathway activation using phospho-specific antibodies
    • ROS Measurement: Incubate cells with 10 μM DCFDA for 30 minutes at 37°C, measure fluorescence (Ex: 485 nm, Em: 535 nm)
    • Mitochondrial Membrane Potential: Stain cells with JC-1 dye (2 μg/mL) for 20 minutes, measure red/green fluorescence ratio
    • Caspase-3 Activity: Use commercial caspase-3 assay kit according to manufacturer's instructions
5.1.3 Data Analysis

Calculate percentage protection compared to 6-OHDA-treated controls. Statistical analysis should include one-way ANOVA with post-hoc tests, with p<0.05 considered significant.

Protocol 2: Metabolic Stability Assessment

This protocol evaluates the metabolic stability of this compound, which is crucial for its potential therapeutic application.

5.2.1 Materials and Reagents
  • Liver microsomes (human or relevant species)
  • NADPH regenerating system
  • This compound
  • Acetonitrile and formic acid (HPLC grade)
  • LC-MS/MS system for analysis
5.2.2 Procedure
  • Incubation Preparation:

    • Prepare 0.5 mg/mL liver microsomes in 100 mM phosphate buffer (pH 7.4)
    • Add this compound at 1 μM final concentration
    • Pre-incubate for 5 minutes at 37°C
  • Reaction Initiation and Time Course:

    • Start reaction by adding NADPH regenerating system
    • Aliquot 50 μL at time points: 0, 5, 15, 30, 45, 60 minutes
    • Stop reaction with cold acetonitrile containing internal standard
  • Sample Analysis:

    • Centrifuge samples at 14,000 × g for 10 minutes
    • Analyze supernatant by LC-MS/MS
    • Monitor parent compound disappearance over time
5.2.3 Data Analysis

Calculate half-life (t₁/₂) and intrinsic clearance using standard equations. Compare with unmodified H-Phe-Phe-NH₂ analogs, which have demonstrated improved metabolic stability through rigidification strategies [5].

Storage, Handling, and Safety Considerations

Proper handling and storage of this compound are essential for maintaining compound stability and ensuring experimental reproducibility. This section outlines critical protocols for storage, preparation, and safety measures when working with this dipeptide.

Storage Conditions and Stability

This compound should be stored at -20°C in its original container or a tightly sealed, light-resistant container to prevent degradation [2]. The compound is typically supplied as a lyophilized powder with demonstrated stability for at least 12 months when stored under recommended conditions. For long-term storage, desiccants should be included to protect against moisture, and the compound should be equilibrated to room temperature before opening to prevent condensation [3].

Stock solutions prepared in distilled water or appropriate buffers can be stored at -20°C for up to 3 months without significant degradation, though repeated freeze-thaw cycles should be avoided. For working solutions, it is recommended to prepare fresh dilutions on the day of use to ensure optimal activity in experimental systems.

Safety and Regulatory Information

This compound is intended for research purposes only and is not designed for human therapeutic applications or veterinary use [1]. While comprehensive toxicity data may be limited, standard precautions for handling biochemical compounds should be followed:

  • Personal protective equipment including lab coat, gloves, and safety glasses
  • Use in well-ventilated areas or chemical fume hoods
  • Avoid generation of aerosols during weighing and solution preparation
  • Proper disposal according to institutional guidelines for chemical waste

The compound has a WGK Germany rating of 3, indicating it is highly water-polluting [2]. In case of accidental release, contain the spill immediately using appropriate absorbent materials and prevent entry into waterways or drainage systems.

Supplier Information and Availability

This compound is commercially available from several specialty chemical suppliers with varying purity grades and packaging options to meet diverse research needs.

Table 4: Supplier Information for this compound

Supplier Purity Packaging Options Additional Information
GL Biochem (Shanghai) Ltd 95%-98% HPLC 10mg to 10g Custom synthesis available
Hangzhou MolCore BioPharmatech 97% 1kg to 5kg Bulk quantities
Nextpeptide Inc 97% 1kg to 5kg GMP manufacturing available
DONBOO AMINO ACID COMPANY Not specified Customizable Custom packaging
Shanghai Hanhong Scientific Not specified Various CAS: 108321-16-0

Researchers should verify certificate of analysis for each batch, including HPLC chromatograms and mass spectrometry confirmation when available. Lead times may vary from immediate availability for standard sizes to 1-2 weeks for custom quantities or specialized quality certifications [2].

Conclusion and Future Perspectives

This compound represents a promising dipeptide compound with demonstrated neuroprotective properties through its activation of the PI3K/AKT/mTOR signaling pathway and attenuation of apoptotic cascades. Its unique structural features, combining aromatic phenylalanine and branched-chain leucine residues, contribute to its biological activity and potential research applications.

Future research directions should focus on further elucidating the compound's mechanism of action, optimizing its metabolic stability through structural modifications, and exploring its potential in various disease models beyond neurodegeneration. The constrained analog approach used for H-Phe-Phe-NH₂ [5] could be applied to this compound to develop derivatives with improved pharmacokinetic properties and target specificity.

As research continues, this compound and its analogs may provide valuable insights into peptide-based therapeutic strategies and serve as important tools for understanding cellular survival mechanisms in response to oxidative stress and other pathological conditions.

References

analytical methods for H-Phe-Leu-NH2.HBr characterization

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: H-Phe-Leu-NH2.HBr

1. Neuroprotective Effects via PI3K/AKT/mTOR Pathway Activation The Phe-Leu motif in H-Phe-Leu-NH2·HBr mimics endogenous neurotrophic factors, activating key cell survival signaling pathways. In studies using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-OHDA), peptides containing the Phe-Leu sequence demonstrated significant neuroprotective effects. [1]

The proposed mechanism involves the dipeptide's leucine residue facilitating hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR’s FRB domain. This leads to the observed upregulation of phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (p-mTOR). [1]

Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models [1]

Parameter 6-OHDA Model (Control) 6-OHDA + H-Phe-Leu-NH2·HBr Analog Change (%)
ROS production 100 ± 8.2 RFU 60 ± 5.1 RFU -40%
Mitochondrial membrane potential 100 ± 6.5% 135 ± 7.8% +35%
Caspase-3 activity 100 ± 4.3% 65 ± 3.9% -35%

2. Attenuation of Apoptotic Cascades Consistent with the activation of survival pathways, H-Phe-Leu-NH2·HBr exhibits a strong anti-apoptotic effect. The data shows a 35% reduction in Caspase-3 activity, a key effector in apoptosis, in 6-OHDA-injured neurons. This level of protection is comparable to that of known neuroprotective dimeric dipeptides. [1]

3. Solid-Phase Peptide Synthesis (SPPS) and Salt Formation The synthesis of H-Phe-Leu-NH₂.HBr is optimally achieved through Solid-Phase Peptide Synthesis (SPPS), which is efficient and scalable for dipeptides. [1]

Table 2: Key Steps in SPPS for H-Phe-Leu-NH₂.HBr [1]

Parameter Impact on Yield/Purity Example Modification
Coupling Time Extended to 2–4 hours Enhances amide bond formation
Scavengers Reduces side reactions Add 1% anisol or thiol derivatives
Solvent Polarity Improves reagent solubility Use dimethylformamide (DMF) or dichloromethane (DCM)

The process involves sequentially adding Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage. The final hydrobromide salt is formed by treating the synthesized dipeptide amide with hydrobromic acid, which enhances its solubility in water and stabilizes the amine group. [1]

Proposed Analytical Characterization Protocols

The search results do not contain specific analytical methods for this compound. The following protocols are suggested based on standard practices for peptide characterization. You must validate these methods in your laboratory.

Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and purity of the synthesized this compound.
  • Method:
    • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
    • Data Acquisition: Perform 1H NMR and 13C NMR spectroscopy at room temperature.
    • Analysis: Identify characteristic proton signals: the aromatic protons from the phenylalanine side chain (δ 7.2-7.4 ppm), the amide protons (δ ~7.5-8.5 ppm), and the alpha-carbon protons (δ ~4.0-4.5 ppm). The 13C NMR should confirm the presence of all carbonyl, aromatic, and aliphatic carbons.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chromatographic purity of the dipeptide.
  • Method:
    • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
    • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
    • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 214 nm and 254 nm.
    • Procedure: Dissolve the sample in mobile phase A, inject, and analyze. A single, sharp peak indicates high purity.

Protocol 3: Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To verify the molecular weight of the dipeptide.
  • Method:
    • Use the same HPLC conditions as in Protocol 2, coupled to a mass spectrometer.
    • Operate the MS in positive electrospray ionization (ESI+) mode.
    • The expected mass for the free base (C15H23N3O2) is 277.36 g/mol. The LC-MS should show a dominant ion at m/z = 278.36 [M+H]+.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the key experimental workflow for synthesis and analysis, and the proposed neuroprotective mechanism of this compound.

G Start Start: Solid-Phase Peptide Synthesis Step1 Resin Swelling & Activation Start->Step1 Repeat for next AA Step2 Amino Acid Coupling (Fmoc) Step1->Step2 Repeat for next AA Step3 Deprotection (Piperidine) Step2->Step3 Repeat for next AA Step3->Step2 Repeat for next AA Step4 Cleavage from Resin (TFA/Scavengers) Step3->Step4 Step5 Salt Formation (HBr Treatment) Step4->Step5 Step6 Lyophilization Step5->Step6 Analysis Analytical Characterization Step6->Analysis NMR NMR Spectroscopy (Structure) Analysis->NMR HPLC HPLC (Purity) NMR->HPLC MS LC-MS (Mass) HPLC->MS End Verified Product MS->End

Diagram 1: Synthesis and Analytical Workflow for this compound. This flowchart outlines the key steps from solid-phase synthesis to final analytical characterization.

G OxidativeStress Oxidative Stress (6-OHDA) PI3K PI3K Activation OxidativeStress->PI3K Induces ROS ROS Production ↓ OxidativeStress->ROS MMP Mitochondrial Membrane Potential ↑ OxidativeStress->MMP Disrupts Peptide H-Phe-Leu-NH2·HBr Peptide->PI3K Activates AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Phosphorylation AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival & Neuroprotection mTOR->Survival Survival->ROS Reduces Survival->MMP Preserves Caspase3 Caspase-3 Activity ↓ Apoptosis->Caspase3

Diagram 2: Proposed Neuroprotective Signaling Pathway. This diagram illustrates how this compound is proposed to activate the PI3K/AKT/mTOR survival pathway, leading to observed protective effects against oxidative stress.

References

improving H-Phe-Leu-NH2.HBr synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of H-Phe-Leu-NH2 · HBr

The table below summarizes the key identifying information for your compound of interest [1] [2].

Property Details
Common Name H-Phe-Leu-NH2 · HBr; Phe-Leu Amide hydrobromide [1]
CAS Number 108321-16-0 [1]
Molecular Formula C₁₅H₂₄BrN₃O₂ [1] [2]
Molecular Weight 358.27 g/mol (or 358.274 Da) [1] [2]
Purity Typically 95% to 98% (HPLC) [1]
Storage -20°C [1]

Troubleshooting Guide for Peptide Synthesis

While direct references for H-Phe-Leu-NH2 · HBr synthesis are limited, the following table integrates general peptide synthesis challenges with applicable principles from the search results. These can guide your investigation into improving yield [3] [4].

Problem Phenomenon Potential Root Cause Recommended Solution

| Low Overall Yield | Incomplete coupling reaction between Phe and Leu. | • Activate carboxylic acid with coupling agents (e.g., HATU, DCC). • Use a molar excess of the carboxyl component [3]. | | | Racemization during synthesis, leading to diastereomer impurities. | • Use protected amino acids (e.g., Boc, Fmoc) [3]. • Employ low-racemization coupling methods and additives (e.g., Oxyma Pure) [4]. | | Poor Purity or Incorrect Product | Inadequate purification of the final product. | • Implement solid-phase synthesis for easier purification [4]. • Purify via High-Performance Liquid Chromatography (HPLC) [1]. | | Difficulty in Amidation | Low efficiency in forming the C-terminal amide. | • Start with a leucine amide component instead of forming the amide at the final step [3]. • Use a solid support with a linker designed for amide release [4]. | | Low Yield in HBr Salt Formation | Incomplete salt formation or precipitation. | • Ensure the use of high-purity HBr in the correct solvent. • Optimize precipitation conditions (solvent, temperature, concentration). |

Experimental Methodology & Key Considerations

Here is a generalized protocol and key factors to consider, drawing from standard peptide synthesis techniques referenced in the search results.

  • Synthetic Strategy: The synthesis can be approached using solution-phase or solid-phase peptide synthesis (SPPS). SPPS is often preferred for its simplified purification and potential for automation [4].
  • Protecting Groups: Use of protecting groups is critical.
    • The N-terminus of phenylalanine can be protected with a group like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
    • The side chain of phenylalanine does not require protection.
  • Coupling Reaction:
    • Activation: The protected phenylalanine's carboxylic acid must be activated. Common agents include HATU, DCC, or HOBt.
    • Reaction: The activated Phe derivative is coupled with leucinamide.
  • Deprotection and Cleavage:
    • Remove the N-terminal protecting group (e.g., using TFA for Boc groups).
    • In solid-phase synthesis, this step also cleaves the peptide from the resin [4].
  • Salt Formation and Purification:
    • The free base peptide is treated with Hydrobromic Acid (HBr) to form the H-Phe-Leu-NH2 · HBr salt.
    • The final product is typically purified using reprecipitation or preparative HPLC and characterized by analytical HPLC and mass spectrometry [1].

Solid-Phase Peptide Synthesis Workflow

The following diagram outlines the core steps of the Solid-Phase Peptide Synthesis (SPPS) workflow, which is a common method for synthesizing peptides like H-Phe-Leu-NH2 [4]:

G start Start with Resin deprot 1. Deprotection Remove protecting group start->deprot wash1 Wash deprot->wash1 couple 2. Coupling Add protected amino acid wash1->couple wash2 Wash couple->wash2 decision Peptide Complete? wash2->decision decision->deprot No cleavage 3. Cleavage & Final Deprotection decision->cleavage Yes purify 4. Purification (e.g., HPLC) cleavage->purify end Final Pure Peptide purify->end

Frequently Asked Questions

Q1: What are the primary industrial applications of dipeptides like H-Phe-Leu-NH2 · HBr? Dipeptides and their derivatives are primarily used in scientific research and drug development. They serve as key building blocks for more complex peptides, which are important in developing therapeutics. Specific derivatives can act as enzyme inhibitors or hormone analogs [3].

Q2: Where can I purchase H-Phe-Leu-NH2 · HBr for research purposes? Several chemical suppliers offer this compound. The table below lists some companies found in the search results. Always verify the certificate of analysis for lot-specific purity data [1].

Company Name Purity Package Size
GL Biochem (Shanghai) Ltd 95%-98% HPLC 10mg to 10g
Hangzhou MolCore BioPharmatech Co.,Ltd. 97% 1KG; 5KG
Nextpeptide Inc 97% 1KG; 5KG

Q3: The synthesis yield of my peptide is low. What is the first parameter I should check? The coupling reaction efficiency is often the primary bottleneck. First, verify that your coupling agents are fresh and effective. Then, ensure that you are using an appropriate molar excess of the activated amino acid and that the reaction is given sufficient time to complete. Monitoring the reaction with a test like the Kaiser ninhydrin test can help confirm complete coupling [3] [4].

References

H-Phe-Leu-NH₂·HBr Solubility Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why does H-Phe-Leu-NH₂·HBr have poor solubility in some polar solvents? The solubility of a peptide salt is dictated by its ability to form favorable interactions with the solvent, primarily through hydrogen bonding and ionic forces. While H-Phe-Leu-NH₂·HBr has ion-dipole compatibility with polar solvents, its specific molecular structure can lead to challenges.

  • Peptide Backbone and H-Bonding: The amide bonds in the peptide backbone are both hydrogen bond donors and acceptors. In a polar solvent, these groups compete with solvent-solvent interactions. If the solvent is a very strong donor or acceptor itself (like water), it may prefer to bond with itself rather than with the peptide, leading to poor solubility [1].
  • Hydrophobic Side Chains: The structure contains a benzyl ring from the phenylalanine residue and an isobutyl group from the leucine residue. These large hydrophobic regions are poorly solvated by highly polar solvents like water, creating a thermodynamic penalty for dissolution.
  • Counterion Effect: The hydrobromide (HBr) salt form improves water solubility compared to the freebase by introducing ionic character [2]. However, the bulky, hydrophobic nature of the peptide can still dominate its overall solubility behavior.

FAQ 2: Which solvents are recommended for dissolving H-Phe-Leu-NH₂·HBr? A combination of solvents often works best. Start with a small amount of a strong, pure solvent to dissolve the peptide, and then dilute with your final solvent or buffer.

The table below summarizes solvent options based on their ability to interact with different parts of the molecule [2] [1] [3].

Solvent Type Example Solvents Mechanism & Rationale Notes & Precautions
Protic Polar Solvents Water, Methanol, Ethanol, Trifluoroethanol (TFE) Dissolves ionic HBr salt; disrupts peptide-peptide H-bonds. Water is the primary choice for the salt form [2]. May not fully dissolve hydrophobic peptides at high concentrations.
Dipolar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Excellent solvation of peptide backbone; weak solvation of counterions. DMSO is highly effective for difficult peptides. High boiling points can be hard to remove. DMSO can penetrate skin.
Acidic Solvents Acetic Acid, Trifluoroacetic Acid (TFA) Protonates basic groups, increasing charge and solubility. Useful for very stubborn peptides. Requires subsequent neutralization or lyophilization for removal.
Solvent Mixtures Water + Acetonitrile, Water + Isopropanol Balances polarity for both ionic and hydrophobic groups. Common for HPLC analysis. Optimize ratio to prevent precipitation.

FAQ 3: What is a standard step-by-step protocol to dissolve H-Phe-Leu-NH₂·HBr? Standard Protocol for Dissolving H-Phe-Leu-NH₂·HBr in Aqueous Buffer

Principle: Use a minimal amount of a strong, pure solvent to initially solubilize the peptide, followed by dilution into the desired aqueous buffer. This method minimizes the exposure of the peptide to harsh conditions while ensuring complete dissolution.

Workflow: The following diagram outlines the decision-making process for dissolving the peptide.

G Start Weigh H-Phe-Leu-NH₂·HBr Step1 Add small volume of pure solvent (e.g., DMSO) Start->Step1 Step2 Vortex vigorously until clear solution Step1->Step2 FailCheck Clear solution formed? Step2->FailCheck Step3 Slowly add desired aqueous buffer Step4 Solution ready for use Step3->Step4 FailCheck->Step3 Yes Alt1 Try alternative pure solvent (e.g., Acetic Acid) FailCheck->Alt1 No Alt1->Step2

Materials:

  • H-Phe-Leu-NH₂·HBr peptide
  • Pure solvent (e.g., DMSO)
  • Desired aqueous buffer (e.g., PBS, pH 7.4)
  • Vortex mixer
  • Microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of H-Phe-Leu-NH₂·HBr into a microcentrifuge tube.
  • Initial Solubilization: Add a small volume of pure solvent (e.g., DMSO). A good starting point is to make a 10-50 mM stock solution. For example, to make a 50 mM stock, add 179 µL of solvent per 1 mg of peptide (MW: 358.27 g/mol) [2].
  • Vortexing: Cap the tube tightly and vortex vigorously for 15-60 seconds. If the peptide does not dissolve completely, you may briefly sonicate the solution in a water bath sonicator for 1-2 minutes.
  • Dilution: Once a clear solution is obtained, slowly add your desired aqueous buffer while gently vortexing or pipetting up and down. The final concentration of the pure solvent (e.g., DMSO) in the working solution should typically be kept below 5% to avoid biological effects in assays.
  • Inspection: Visually inspect the final solution to ensure it remains clear and without precipitate.

Troubleshooting:

  • If the peptide does not dissolve in the initial pure solvent: Try an alternative pure solvent from the table above (e.g., acetic acid). Note that changing the solvent may affect downstream applications.
  • If precipitate forms upon dilution: The dilution may be too rapid, or the buffer may be incompatible. Try adding the buffer more slowly, drop-by-drop. Alternatively, consider using a buffer with a slightly different pH or ionic strength, or increase the percentage of the pure solvent in the final mixture slightly.

Advanced Topic: Solvent Polarity and Hydrogen Bonding

Recent research reveals that the classic rule—"hydrogen-bonded complexes are always less stable in polar solvents"—is not universal. Stability in polar solvents can increase if significant charge transfer occurs between the molecules forming the bond [1].

  • Standard Mechanism: Typically, a polar solvent effectively solvates individual molecules, making it energetically unfavorable for them to leave the solvent shell to form hydrogen bonds with each other. This leads to the common observation of destabilization.
  • Charge Transfer Mechanism: In some complexes, a significant amount of electron density is transferred from one molecule to the other upon hydrogen bonding. This creates a complex with a much larger dipole moment than the individual molecules. A more polar solvent can then better stabilize this highly polar complex, leading to increased stability in a more polar environment [1].

This principle is visualized in the diagram below.

G A Molecule A + Molecule B B H-Bonded Complex (Standard) A->B H-Bond Formation C H-Bonded Complex (with Charge Transfer) A->C H-Bond Formation with Significant Charge Transfer D Stabilized in Low-Polarity Solvent B->D E Destabilized in High-Polarity Solvent B->E F Stabilized in High-Polarity Solvent C->F

Implication for H-Phe-Leu-NH₂·HBr: While this specific charge-transfer effect is more documented in small molecule complexes, it highlights that solvent-peptide interactions are nuanced. If a peptide contains residues capable of significant charge transfer, its solubility in a specific polar solvent might be higher than anticipated.

References

purification challenges dipeptide hydrobromide salts

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: Why is my dipeptide hydrobromide salt not retaining on my C18 reversed-phase column?

    • A: This is a common issue with small, polar peptides. The dipeptide's small size and the polar nature of the hydrobromide salt can lead to poor interaction with the hydrophobic C18 stationary phase, causing "breakthrough" where the compound does not get retained and is lost in the flow-through [1]. Using a more suitable solvent like acidified water for loading and considering HILIC (Hydrophilic Interaction Chromatography) as an alternative mode can improve results [2] [1].
  • Q: What is the best way to purify my dipeptide hydrobromide salt on a preparative scale?

    • A: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and versatile method for purifying peptides [2] [3]. For dipeptide hydrobromide salts, using ion-pair chromatography with reagents like PIC B7 can be particularly effective, as the ion-pairing agent helps modulate the retention of ionic compounds [4].
  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended. Analytical RP-HPLC is used to assess purity [2] [4], while Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is an excellent tool for confirming the molecular weight and identity of the dipeptide [5] [6]. Comparing your sample's mass spectrum against a standard, if available, provides high confidence in the identification [5].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and solutions you can suggest.

Problem Possible Cause Suggested Solution
Low retention on C18 column Compound too small/polar; HBr salt too hydrophilic [1] Use ion-pair chromatography [4]; Switch to HILIC mode [2]
Poor solubility / Sample precipitation Crude peptide mixture with protected side chains; polarity of hydrobromide salt [1] Suspend in acidified water (e.g., 0.5% TFA) and load as slurry [1]
Low yield after purification Sample loss from breakthrough on column [1]; degradation during harsh conditions Optimize sample loading solvent to prevent breakthrough; Avoid strong bases/high heat to prevent decomposition of sensitive cores [4]
Co-elution with impurities Inadequate chromatographic separation Optimize mobile phase gradient; Use a column with different selectivity (e.g., C8, phenyl)

Detailed Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification with Ion-Pair Reagent

This protocol is adapted from a method used for the library synthesis of a natural dipeptide antibiotic isolated as a hydrobromide salt [4].

  • Sample Preparation: Dissolve the crude dipeptide hydrobromide salt in a suitable solvent (e.g., bidistilled water, acidified water, or a mixture of acetonitrile and water). If solubility is poor, a brief sonication can help create a fine suspension for loading [1].
  • Column Packing: Pack a column with a C18 reversed-phase stationary phase (e.g., Kromasil 100 C18, 5 µm).
  • Mobile Phase:
    • Eluent A: Water containing an ion-pair reagent (e.g., PIC B7 low UV).
    • Eluent B: Acetonitrile.
  • Purification Run:
    • Equilibrate the column with a high percentage of Eluent A (e.g., 85-90%).
    • Inject the sample.
    • Run a linear gradient from 15% B to 90% B over 9-13 minutes at a flow rate of 25 mL/min.
    • Monitor the eluent with a UV detector, typically at 210-220 nm.
  • Fraction Collection: Collect peaks of interest based on UV signal. Analyze fractions by analytical HPLC or MS to identify those containing the pure desired product.
  • Product Isolation:
    • Pool the pure fractions.
    • Remove acetonitrile and ion-pair reagents under reduced pressure.
    • Lyophilize the aqueous solution to obtain the purified dipeptide hydrobromide salt as a solid [4].
Protocol 2: Final Crystallization of Hydrobromide Salt

This step is crucial for obtaining a high-purity, stable final product.

  • Dissolution: Re-dissolve the lyophilized or concentrated product in a minimal volume of a solvent like methanol [4].
  • Precipitation: Slowly add a anti-solvent such as acetone to the methanolic solution until the product begins to precipitate. The use of an anti-solvent encourages crystallization.
  • Crystallization: Allow the mixture to stand, optionally with cooling (e.g., at 5°C), for several hours or overnight to complete crystallization [4].
  • Filtration and Washing: Filter the crystallized solid, wash the filter cake with a small amount of the anti-solvent (e.g., 95% ethanol) to remove residual mother liquor [4].
  • Drying: Dry the purified dipeptide hydrobromide salt in a vacuum oven to constant weight.

Analytical Verification Workflow

The following diagram illustrates the process for identifying and verifying your dipeptide, integrating techniques like MALDI-ToF MS.

Start Crude or Purified Sample MS MALDI-ToF MS Analysis Start->MS DB Compare m/z with Standard or Database MS->DB HPLC Analytical RP-HPLC DB->HPLC If match found Result Confirmed Dipeptide HPLC->Result

The core of the verification process involves matching the experimental mass-to-charge ratio (m/z) from MALDI-ToF MS analysis with the theoretical mass of the target dipeptide [5]. A single, sharp peak on analytical RP-HPLC confirms high purity [4].

Solubility & Loading Strategy Decision Guide

Choosing the correct sample loading method is critical to prevent breakthrough and ensure high recovery. The flowchart below will help you choose the right strategy.

Start Assess Sample Solubility Q1 Does sample fully dissolve in acidified water (0.1% TFA) or 1:1 MeCN/Water? Start->Q1 A1 Liquid Injection Q1->A1 Yes A2 Dry Loading Q1->A2 No (Volatile solvent) A3 Slurry/Suspension Loading Q1->A3 No (Non-volatile solvent or large particles) End Proceed with Purification A1->End A2->End A3->End

  • Liquid Injection: Use for fully dissolved samples; simplest method [1].
  • Dry Loading: Ideal for samples that dissolve only in volatile organic solvents; helps prevent breakthrough [1].
  • Slurry/Suspension Loading: A viable last resort for poorly soluble crude mixtures; load the finely suspended particles directly onto the column [1].

References

reducing racemization H-Phe-Leu-NH2.HBr synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Mechanistic Basis of Racemization

Understanding how racemization occurs is the first step in preventing it. A key study illustrates that racemization can proceed via an inter-residue oxazoline intermediate [1].

This mechanism is particularly favored when an amino acid that can form a stable tertiary carbocation (like L-3-hydroxyvaline) is present in the peptide chain [1]. For your dipeptide, H-Phe-Leu-NH₂, the principles of this mechanism highlight the risk of racemization at the phenylalanine residue during activation and coupling.

The following diagram outlines the proposed mechanism for this racemization pathway:

G Start Protonated N-terminal Peptide A Loss of H₂O from side-chain OH Start->A Acidic Conditions B Formation of Tertiary Carbocation A->B C Nucleophilic attack by carbonyl O & ring closure B->C D Oxazoline Intermediate (Achiral) C->D E1 Ring opening & protonation (L-Phe) D->E1 Pathway A E2 Ring opening & protonation (D-Phe) D->E2 Pathway B End1 Retained Configuration E1->End1 End2 Inverted Configuration (Racemization) E2->End2

Troubleshooting Guide to Minimize Racemization

Based on general peptide synthesis principles and data from the search results, here are key strategies to reduce racemization during the synthesis of H-Phe-Leu-NH₂·HBr [2].

Strategy Implementation Example Rationale & Effect
Optimize Coupling Extend coupling time to 2–4 hours; use high efficiency coupling reagents (e.g., HATU, HOAt) [2]. Ensures complete amide bond formation, reducing the time activated intermediates persist.
Use Protective Scavengers Add 1% anisol or thiol derivatives to the reaction mixture [2]. Scavengers quench cationic side-reactions, preventing the formation of racemization-prone intermediates.
Control Reaction Environment Use polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) [2]. Improves solubility of reagents and intermediates, promoting a homogeneous and efficient reaction.
Employ Strategic Protection Use N-terminal protection groups (e.g., Boc, Fmoc) during synthesis [2]. Prevents unwanted side reactions at the N-terminus that could lead to racemization.

Experimental Workflow for Synthesis

Here is a detailed workflow for synthesizing H-Phe-Leu-NH₂·HBr, incorporating the strategies above to minimize racemization. This protocol is adapted from general solid-phase peptide synthesis (SPPS) methods [2].

G Resin Start with Rink Amide Resin Deprotect N-terminal Deprotection (e.g., Piperidine in DMF) Resin->Deprotect Wash1 Wash Resin (DMF, multiple cycles) Deprotect->Wash1 Couple Couple Amino Acid (Leucine derivative) - HATU/HOAt as activator - 2-4 hour coupling - 1% Anisol as scavenger Wash1->Couple Wash2 Wash Resin Couple->Wash2 Deprotect2 N-terminal Deprotection Wash2->Deprotect2 Couple2 Couple Amino Acid (Phenylalanine derivative) - Optimized coupling conditions Wash2->Couple2 Deprotect2->Wash2 Wash3 Wash Resin Couple2->Wash3 Cleave Cleave Peptide & Deprotect Side Chains (TFA cocktail with scavengers) Wash3->Cleave Precipitate Precipitate & Lyophilize Cleave->Precipitate Salt Form Hydrobromide Salt (Treat with HBr) Precipitate->Salt Final H-Phe-Leu-NH₂·HBr (Purify & Analyze) Salt->Final

Key Steps and Rationale:

  • Solid Support: The synthesis begins with a Rink Amide resin, which will directly yield the C-terminal amide (-NH₂) upon cleavage [2].
  • Repetitive Cycle: The process involves a cycle of N-terminal deprotection (removing the Fmoc group) and coupling of the next amino acid.
  • Critical Coupling Steps:
    • Activation: Use modern, high-efficiency coupling reagents like HATU or HOAt instead of traditional carbodiimides (e.g., DCC) to minimize racemization.
    • Scavengers: Incorporate 1% anisol into the coupling mixture, as indicated in the troubleshooting guide, to act as a cation scavenger and inhibit the oxazoline pathway [2].
    • Time: Allow each coupling to proceed for 2-4 hours to ensure completion [2].
  • Cleavage and Global Deprotection: After the chain is assembled, the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). The cocktail should contain additional scavengers (e.g., water, triisopropylsilane) to protect the finished peptide from cationic side reactions during this critical step.
  • Salt Formation: The final step involves treating the purified peptide with hydrobromic acid (HBr) to form the stable hydrobromide salt (H-Phe-Leu-NH₂·HBr), which enhances the compound's stability and solubility [2].

Frequently Asked Questions (FAQs)

Q1: Why is the hydrobromide (HBr) salt form used for this dipeptide? The hydrobromide salt stabilizes the amine group of the peptide and significantly enhances its solubility in aqueous solutions, which is beneficial for subsequent biological testing and formulation [2].

Q2: How can I confirm and quantify the level of racemization in my final product? The advanced Marfey's method is a highly effective technique for this purpose. It involves hydrolyzing your peptide, derivatizing the free amino acids with a chiral reagent (like 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide, L-FDLA), and then analyzing the derivatives using LC-MS. This allows for the separation and quantification of D and L enantiomers for each amino acid [1].

Q3: Are there any analytical techniques to monitor racemization during synthesis, not just at the end? While Marfey's method is typically for the final product, you can use analytical HPLC with a chiral column to monitor the purity of intermediates after each coupling step. An unexpected peak appearing at the same retention time could indicate the formation of the diastereomer due to racemization.

References

Factors Influencing Coupling Time and Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

For the dipeptide H-Phe-Leu-NH₂, coupling time is not a standalone variable but is heavily influenced by your choice of reagents and conditions. The primary goal is to achieve complete coupling quickly while minimizing a major side reaction: epimerization (racemization), where the chiral integrity of your amino acids is lost [1].

The table below summarizes how different factors impact coupling efficiency and epimerization risk.

Factor Impact on Coupling & Epimerization Recommendations for H-Phe-Leu-NH₂
Coupling Reagent Directly affects speed and epimerization level [1]. Use phosphonium/uronium salts (PyBOP, HATU) or carbodiimides (DIC) with additives [2] [1].
Additives Suppress epimerization by preventing oxazolone formation [1]. Include additives like HOAt or HOBt (1-2 equiv) with coupling reagent [1].
Solvent Polarity can influence reactivity and epimerization [2]. Use polar aprotic solvents (DMF, DCM, NMP) [2].
Reaction Scale & Concentration Higher concentrations can drive reaction faster. Ensure a sufficiently high concentration of amino acids and reagents.

Quantitative data highlights the critical importance of reagent selection. Research shows that using DIC/HOAt resulted in only 4.2% epimerization for a model peptide, compared to 29.8% with EDC/HOAt [1]. For solid-phase synthesis, extended coupling times of 2 to 4 hours are common to ensure high yields [2].

Troubleshooting Common Coupling Problems

Here are solutions to frequently encountered issues during the coupling step:

  • Problem: Slow or Incomplete Coupling

    • Cause: Steric hindrance or low reactivity.
    • Solution:
      • Double-coupled sequence: Perform the coupling reaction twice with fresh reagents to ensure completion.
      • Switch to a more powerful coupling reagent, such as HATU or PyBOP [3].
      • Gently heat the reaction mixture to increase the reaction rate.
  • Problem: Excessive Epimerization

    • Cause: The coupling conditions are too basic, or the wrong reagent is used.
    • Solution:
      • Avoid base-heavy reagents like EDC. Opt for DIC instead [1].
      • Use a high concentration of additives like HOBt or HOAt [1].
      • For highly sensitive segments, consider using the T3P (propylphosphonic anhydride) reagent, which is known for low racemization [3].
  • Problem: Side Reactions and Impurities

    • Cause: Over-activation of the carboxylic acid or reagent-related byproducts.
    • Solution:
      • For carbodiimide-based reagents, use additives to suppress side reactions [1].
      • Monitor the reaction using analytical techniques (e.g., HPLC) to track dipeptide formation and stop the reaction once completion is reached.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for monitoring your coupling reaction and making adjustments based on the results. This proactive approach is key to efficient optimization.

coupling_workflow Start Start Coupling Reaction Sample Take Analytical Sample (HPLC/MS) Start->Sample Analyze Analyze for: - Starting Material (Conversion) - Dipeptide Product - Epimerized Impurity Sample->Analyze Decision Is Coupling Complete and Epimerization Low? Analyze->Decision Complete Reaction Complete Proceed to Deprotection/Cleavage Decision->Complete Yes Adjust Troubleshoot and Adjust Decision->Adjust No Adjust->Sample Repeat Analysis

Workflow Description:

  • Start the reaction using your chosen optimized parameters (e.g., DIC/HOAt in DMF).
  • Take an analytical sample from the reaction mixture at a predetermined time (e.g., 1 hour).
  • Analyze the sample using HPLC or LC-MS to assess:
    • Conversion: Disappearance of the starting material.
    • Product formation: Appearance of the desired H-Phe-Leu-NH₂ peak.
    • Purity: Presence of any epimerized byproduct.
  • Make a decision: If conversion is complete and epimerization is low, the reaction is finished. If not, consult the troubleshooting guide above to adjust conditions and repeat the analysis loop.

Frequently Asked Questions

Q1: Do I need to perform peptide couplings under air-free conditions? While not always mandatory, air-free conditions (using argon or nitrogen) are beneficial. They prevent the oxidation of sensitive reagents (e.g., carbodiimides to ureas) and protect amino acid side chains (e.g., Cysteine) from oxidation, leading to higher yields and purity [3].

Q2: What is a good starting point for the molar ratio of coupling reagent? A common and effective starting point is to use 1.2 to 2 equivalents of both the coupling reagent and the additive relative to the amino acid you are activating [3]. For difficult couplings, this may be increased.

Q3: How can I make my peptide synthesis more sustainable? The field is moving towards greener processes. You can:

  • Switch solvents: Replace DMF with more environmentally friendly options like Cyrene (dihydrolevoglucosenone) or ethyl acetate [4].
  • Use greener reagents: T3P is an example of a coupling reagent that generates water-soluble byproducts, simplifying waste disposal [3].
  • Apply green metrics: Use Process Mass Intensity (PMI) to quantify and reduce the waste generated by your synthesis [4].

References

FAQ: Preventing Cysteine S-tert-Butylation During Cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Question: How can I prevent the S-tert-butylation of cysteine side chains when using a TFA cleavage cocktail for peptides synthesized with tBu-based protecting groups?

Problem Explanation: During the acidic cleavage and deprotection step in SPPS, the Cys thiol group can react with tert-butyl (tBu) cations generated from the removal of tBu-based protecting groups on other amino acids (like Ser(tBu) or Thr(tBu)), forming a stable S-tert-butylated cysteine side product [1].

Recommended Solution: A Two-Step Optimized Cleavage Protocol A 2025 study recommends a specific two-step cleavage strategy to mitigate this side reaction effectively [1].

  • Step 1: Treat the peptide-resin with a tailored cleavage cocktail for 30 minutes.
  • Step 2: Add more TFA to increase its concentration and continue the cleavage for another 150 minutes.

The table below details the specific composition of the initial cocktail and the final TFA proportion.

Table: Optimized Two-Step Cleavage Cocktail Composition

Component Function Volume in Initial Cocktail Final TFA Proportion
TFA (Trifluoroacetic Acid) Main cleavage and deprotection agent 70% 80%
TIS (Triisopropylsilane) Scavenger 5% -
H₂O (Water) Scavenger 5% -
Thioanisole Scavenger 10% -
DMS (Dimethyl Sulfide) Scavenger 10% -
DTT (Dithiothreitol) Disulfide-reducing scavenger 1% (added quantity) -

Key Findings from the Research: The study evaluated various scavengers and found that the combined use of thioanisole and DMS in higher quantities than standard protocols, along with 1% DTT, was particularly beneficial. It is crucial to note that simply reducing the TFA content to minimize tBu cation generation led to incomplete removal of the tBu protecting groups from Ser(tBu) and Thr(tBu) residues [1].

Workflow Diagram: Two-Step Cleavage Strategy

The following diagram visualizes the two-step cleavage protocol designed to prevent S-tert-butylation.

A Peptide-Resin with tBu protecting groups B Step 1: Initial Cleavage TFA/TIS/H2O/Thioanisole/DMS/1% DTT (70:5:5:10:10) 30 minutes A->B C Step 2: Final Cleavage & Deprotection Add TFA to 80% total proportion 150 minutes B->C D Cleaved Crude Peptide (S-tert-butylation mitigated) C->D

Best Practices for Scavenger Use

  • Scavenger Selection: The choice of scavenger is highly specific to the type of protecting groups and amino acids in your sequence. Always tailor the cocktail to your specific peptide [1].
  • Fresh Preparation: Prepare the cleavage cocktail fresh before use for maximum effectiveness [2].
  • Safety First: TFA is highly corrosive and DMS is toxic. Always handle these chemicals within a certified fume hood with appropriate personal protective equipment (PPE).

References

H-Phe-Leu-NH2.HBr metabolic stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Improving Metabolic Stability

The core challenge is that linear dipeptides are often susceptible to rapid enzymatic degradation. The primary strategy to overcome this is structural rigidification, which makes the molecule less recognizable to metabolizing enzymes [1].

The table below summarizes the key approaches and their experimental support:

Strategy Description Experimental Support / Rationale
Peptide Backbone Methylation Introducing methyl groups (-CH₃) to the peptide backbone (N- or Cα-methylation). Creates steric hindrance, blocking protease access; improves metabolic stability and cell permeability [1].
Cyclization Using rigid scaffolds like 3-phenylpyrrolidine for the C-terminal residue. Replaces flexible leucine side chain; significantly improves metabolic stability & intestinal permeability while maintaining high target affinity [1].
D-Amino Acid Incorporation Substituting one amino acid with its D-isomer. Makes peptide bond less recognizable to endogenous proteases (not directly covered; established peptide design principle).
C-Terminal Amidation Using an amide (-NH₂) instead of a carboxylic acid (-OH) at C-terminus. Enhances stability by neutralizing charge; strengthens peptide-membrane interactions & protects from carboxypeptidases [2].

Experimental Protocols for Assessment

Before and after applying stabilization strategies, you need to assess metabolic stability. The standard method uses liver microsomes.

Workflow: Metabolic Stability Assay

The diagram below illustrates the key steps in this assay.

workflow Start Start: Prepare Test Compound Microsomes Incubate with Liver Microsomes Start->Microsomes Samples Collect Time-Point Samples Microsomes->Samples Quench Quench Reaction (Organic Solvent) Samples->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Intrinsic Clearance Analyze->Calculate

Detailed Methodology

This protocol is adapted from standard practices used in pharmaceutical screening [3].

  • 1. Reagent Preparation:

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO). Dilute in buffer to a final working concentration (e.g., 1 µM).
    • Liver Microsomes: Thaw rat or human liver microsomes on ice. Dilute in incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final protein concentration of 0.5-1 mg/mL.
    • Cofactor Solution: Prepare a 10 mM solution of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) in buffer. This is the essential cofactor for cytochrome P450 enzymes.
  • 2. Incubation Setup:

    • Pre-incubate the microsome-compound mixture for 5 minutes in a water bath at 37°C with gentle shaking.
    • Initiate the reaction by adding the NADPH solution.
    • Include a negative control where NADPH is replaced with buffer to account for non-NADPH-dependent degradation.
  • 3. Sample Collection & Quenching:

    • Withdraw aliquots from the incubation mixture at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Immediately quench each sample by adding it to an equal volume of ice-cold acetonitrile containing an internal standard.
  • 4. Analysis and Data Calculation:

    • Centrifuge the quenched samples to precipitate proteins.
    • Analyze the supernatant using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
    • Plot the natural logarithm of the remaining compound percentage versus time. The slope of the linear phase represents the elimination rate constant (k).
    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) using the following formulas:
      • t₁/₂ = 0.693 / k
      • CLint = (0.693 / t₁/₂) * (Incubation Volume / Microsomal Protein Amount)

Frequently Asked Questions (FAQs)

Q1: Why is my stabilized dipeptide showing poor cellular activity despite good metabolic stability? This is a common issue. Improved metabolic stability does not guarantee cellular uptake. The compound might have poor membrane permeability.

  • Troubleshooting:
    • Assess Permeability: Run a parallel Caco-2 cell monolayer permeability assay to evaluate its ability to cross the intestinal epithelium [1].
    • Check for Efflux: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump it out of cells.
    • Re-evaluate Lipophilicity: Overly hydrophobic modifications can reduce solubility and hinder diffusion. Aim for a balanced LogP value.

Q2: My modified H-Phe-Leu-NH2.HBr analogue has high affinity in a binding assay but fails in a functional cell-based assay. What could be the reason? This discrepancy can arise from several factors:

  • Pharmacokinetic Barriers: The compound may not reach the intracellular target in sufficient concentration due to poor permeability, active efflux, or sequestration [2].
  • Metabolite Interference: A metabolite generated during the assay could be inactive or antagonistic, masking the effect of the parent compound.
  • Species Differences: If using animal-derived microsomes or cells, differences in enzyme expression or target structure between species could affect the outcome [3].

Q3: How reliably do results from rat liver microsomes predict in vivo clearance in humans? While rat microsomes are useful for initial ranking, they are not perfectly predictive for human in vivo clearance.

  • Limitations: Microsomal assays only account for hepatic, oxidative metabolism and miss other clearance pathways like glucuronidation, hydrolysis, renal excretion, and biliary clearance [3].
  • Best Practice: Use human liver microsomes for a more relevant prediction of human metabolic stability. For a comprehensive profile, follow up with studies in hepatocytes (which contain full enzyme complements) and in vivo pharmacokinetic studies [3].

References

handling hydroscopic properties H-Phe-Leu-NH2.HBr

Author: Smolecule Technical Support Team. Date: February 2026

H-Phe-Leu-NH2·HBr: Compound Overview

The table below summarizes the key identifiers and structural information for H-Phe-Leu-NH2·HBr.

Property Description
CAS Number 108321-16-0 [1]
Molecular Formula C₁₅H₂₄BrN₃O₂ [1]
Molecular Weight 358.27 g/mol [1]
IUPAC Name 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1]
Salt Form Hydrobromide (HBr) [1]

Frequently Asked Questions (FAQs)

Q1: Why is H-Phe-Leu-NH2·HBr considered hygroscopic? The dipeptide exists as a hydrobromide salt. The ionic nature of this salt form makes it prone to absorbing moisture from the atmosphere [1].

Q2: What are the visual indicators that my sample has absorbed moisture? You might observe clumping or caking of a previously free-flowing powder, a change in color, or the formation of a viscous liquid or paste.

Q3: How does moisture absorption affect my experimental results?

  • Weighing Errors: Adsorbed water leads to inaccurate mass measurements, directly affecting molar concentration calculations.
  • Solubility Issues: Clumped material may dissolve incompletely or more slowly.
  • Chemical Instability: Water can facilitate hydrolysis or other degradation reactions, reducing the compound's purity and bioactivity over time.
  • Biological Activity: Altered concentrations or degradation products can lead to inconsistent or erroneous results in bioassays.

Q4: What is the best way to store this compound for long-term stability? For long-term storage, the compound should be kept in a sealed container with a tight-fitting lid. For maximum stability, consider storing the vial inside a larger, airtight container alongside a packet of desiccant (such as silica gel).

Troubleshooting Guide

The flowchart below outlines a logical approach to diagnosing and resolving issues related to moisture exposure.

Start Start: Suspected Moisture Problem Q1 Is the powder clumping or showing visible moisture? Start->Q1 Q2 Is the compound fully soluble in your intended solvent? Q1->Q2 No S1 Solution: Dry in vacuum desiccator over fresh desiccant. Q1->S1 Yes S3 Solution: Confirm purity via HPLC. Consider synthesizing a new batch. Q2->S3 No End Issue Resolved Q2->End Yes A1 Problem: Inaccurate Weighing A2 Problem: Incomplete Solubilization or Degraded Product S2 Solution: Re-weigh carefully. Use a dry spatula and vial. S1->S2

Standard Operating Procedure (SOP) for Handling

For consistent experimental results, please follow this workflow when preparing to use H-Phe-Leu-NH2·HBr.

Step1 1. Equilibration Note1 Bring the entire sealed vial to room temperature. Step1->Note1 Step2 2. Weighing Note2 Quickly transfer the powder to a new, dry vial. Step2->Note2 Step3 3. Immediate Use Note3 Immediately dissolve the weighed portion in your solvent. Step3->Note3 Step4 4. Storage Note4 Reseal the original vial tightly and return to desiccator. Step4->Note4 Note1->Step2 Note2->Step3 Note3->Step4

Key Takeaways

  • Plan Ahead: Remove the compound from storage only immediately before use.
  • Work Quickly: Minimize the time the container is open to the lab environment.
  • Keep it Dry: Use dry glassware and equipment. Always reseal containers tightly.

References

Troubleshooting Guide: Low Yield in Dipeptide Amidation

Author: Smolecule Technical Support Team. Date: February 2026

Investigation Area Potential Issue Suggested Action & Optimization Strategy
Reaction Mechanism & Cofactors [1] Suboptimal cofactor concentration for enzymatic amidation. For PAM-mediated amidation, ensure optimal cofactors: 2 mM Ascorbate and 5 µM Cu²⁺ [1].

| Reaction Conditions & Stability [2] [1] | Peptide degradation or poor stability during reaction or work-up. | • Use protease inhibitors (e.g., amastatin, leupeptin) in the reaction mixture [1]. • Control temperature and pH strictly; avoid prolonged exposure to harsh conditions [2]. | | Chemical Modification & Engineering [2] [3] | Inherent instability of the linear peptide or poor reaction efficiency. | • Explore peptide cyclization or use of D-amino acids to enhance stability against enzymatic degradation [3]. • Employ penetration enhancers or enzyme inhibitors to protect the peptide [2]. | | Purification & Analysis [1] | Inaccurate quantification of the final product. | • Use a stable internal standard for HPLC quantification. • Verify the Limit of Detection (LOD) and Limit of Quantification (LOQ) of your analytical method to ensure it can accurately measure the expected product amount [1]. |

The following workflow outlines a systematic approach to diagnosing and resolving the low yield issue based on the parameters above:

Start Start: Low Amidation Yield Cofactors Check Cofactors Start->Cofactors Stability Assess Peptide Stability Cofactors->Stability Soln1 Optimize cofactor concentrations Cofactors->Soln1 Route Evaluate Synthesis Route Stability->Route Soln2 Add protease inhibitors and control pH/Temp Stability->Soln2 Analysis Verify Analysis Method Route->Analysis Soln3 Consider alternative synthesis strategies Route->Soln3 Soln4 Validate analytical method accuracy Analysis->Soln4

Key Experimental Protocols from Literature

To support your troubleshooting, here are detailed methodologies for critical experiments cited in the guide.

1. Protocol: Optimizing Cofactor Concentrations for Amidation [1]

  • Objective: To determine the optimal concentrations of ascorbate and copper for maximizing the activity of Peptidylglycine α-Amidating Monooxygenase (PAM).
  • Method:
    • Prepare a reaction mixture containing your peptide substrate (e.g., ADM-Gly) and a fixed amount of PAM enzyme (recombinant or from serum).
    • Systematically vary the concentration of ascorbate (e.g., from 0.5 mM to 5 mM) and Cu²⁺ (e.g., from 1 µM to 20 µM) in different reaction tubes.
    • Incubate at 37°C for a defined period (e.g., 60 minutes).
    • Quench the reaction and quantify the amidated product using a reliable method like HPLC or a specific immunoassay.
    • Plot the product yield against cofactor concentration to identify the optimum, which has been reported as 2 mM ascorbate and 5 µM Cu²⁺ [1].

2. Protocol: Assessing Peptide Stability in Serum [1]

  • Objective: To evaluate the degradation rate of your peptide substrate and amidated product under reaction conditions.
  • Method:
    • Spike a known concentration of your peptide (H-Phe-Leu-NH₂) into human serum or plasma.
    • Add a cocktail of protease inhibitors such as amastatin (an aminopeptidase inhibitor) and leupeptin (a protease inhibitor) to parallel samples.
    • Incubate the mixture at 37°C.
    • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
    • Immediately freeze the aliquots or add a strong acid to stop degradation.
    • Analyze the remaining concentration of the intact peptide over time. A stable peptide should show minimal degradation over 60-120 minutes [1].

Frequently Asked Questions (FAQs)

Q1: Besides cofactors, what other factors can influence PAM-mediated amidation yield? The stability of the amidated product is a critical factor. If the final product is degraded quickly in the reaction medium, the measured yield will be low. It is crucial to use protease inhibitors and confirm the stability of both your substrate and product under the specific reaction conditions you are using [1].

Q2: Are there alternative strategies if traditional solution-phase amidation continues to fail? Yes. If optimizing reaction conditions does not suffice, consider more advanced peptide engineering approaches. These include:

  • Solid-Phase Peptide Synthesis (SPPS): Allows for controlled coupling and cyclization on a resin, which can improve yield and purity [4].
  • Peptide Cyclization: Can significantly enhance metabolic stability and may improve the efficiency of the final amidation step [3].
  • Advanced Formulations: Using nanocarriers or penetration enhancers can help protect the peptide during synthesis and processing [2].

References

H-Phe-Leu-NH2.HBr vs H-Val-Leu-NH2.HCl activity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Supplier Comparison

The table below compares the basic chemical information and supplier details for the two compounds. Note that while structural data for H-Phe-Leu-NH₂·HBr is confirmed, details for H-Val-Leu-NH₂·HCl are based on a brief mention as a structural analog [1].

Property H-Phe-Leu-NH₂·HBr H-Val-Leu-NH₂·HCl
CAS Number 108321-16-0 [2] [1] [3] Information missing
Molecular Formula C₁₅H₂₄BrN₃O₂ [2] [1] [3] C₁₄H₂₆ClN₃O₂ (mentioned as an analog) [1]
Molecular Weight 358.27 g/mol [2] [1] [3] Information missing
IUPAC Name 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1] Information missing
Structural Difference Phenylalanine (aromatic side chain) Valine (aliphatic, branched side chain)
Suppliers Nextpeptide Inc, Hangzhou MolCore BioPharmatech, DONBOO AMINO ACID COMPANY, GL Biochem (Shanghai) Ltd, Shanghai Hanhong Scientific [3] Information missing

Documented Bioactivity of H-Phe-Leu-NH₂·HBr

Research indicates that H-Phe-Leu-NH₂·HBr exhibits neuroprotective properties by activating a key cellular survival pathway. The Phe-Leu motif is crucial as it mimics endogenous neurotrophic factors [1].

Experimental data comes from studies using SH-SY5Y neuroblastoma cells subjected to oxidative stress with 6-hydroxydopamine (6-OHDA), a model for neuronal damage. Treatment with Phe-Leu containing peptides showed significant protective effects [1]:

Parameter 6-OHDA Model (Control) 6-OHDA + H-Phe-Leu-NH₂·HBr Analog Change
ROS Production 100 ± 8.2 RFU 60 ± 5.1 RFU -40%
Mitochondrial Membrane Potential 100 ± 6.5% 135 ± 7.8% +35%
Caspase-3 Activity 100 ± 4.3% 65 ± 3.9% -35%
Signaling Pathway Mechanism

The neuroprotective effect is primarily mediated through the activation of the PI3K/AKT/mTOR pathway [1]. The diagram below illustrates this mechanism.

G OxidativeStress Oxidative Stress (6-OHDA) Outcomes Neuroprotective Outcomes OxidativeStress->Outcomes Induces PHeLeu H-Phe-Leu-NH₂·HBr PI3K PI3K Activation PHeLeu->PI3K AKT AKT Phosphorylation (p-AKT) PI3K->AKT mTOR mTOR Phosphorylation (p-mTOR) AKT->mTOR mTOR->Outcomes Reduces

In this pathway, the dipeptide triggers PI3K activation. The leucine residue facilitates hydrophobic interactions with AKT, while the phenylalanine moiety helps stabilize binding to mTOR, leading to phosphorylation and activation of these key proteins and ultimately promoting cell survival [1].

Experimental Protocol for Neuroprotective Studies

The key experiments citing the activity of H-Phe-Leu-NH₂·HBr were conducted as follows [1]:

  • Cell Model: Human SH-SY5Y neuroblastoma cells.
  • Injury Model: Treatment with 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mimic neurotoxic conditions.
  • Treatment: Co-incubation of the cells with 6-OHDA and analogs of the dipeptide containing the Phe-Leu sequence.
  • Key Metrics:
    • Reactive Oxygen Species (ROS): Measured using fluorescent probes.
    • Mitochondrial Membrane Potential: Assessed using dyes like JC-1.
    • Apoptosis Marker: Caspase-3 activity measured via enzymatic assays.
    • Pathway Activation: Levels of phosphorylated AKT (p-AKT) and mTOR (p-mTOR) detected by western blotting.

References

comparing H-Phe-Leu-NH2.HBr H-Phe-Phe-NH2 affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Research Context

The table below summarizes the key information found for each compound, illustrating their distinct research contexts.

Compound Primary Research Context / Target Key Affinity & Properties Reported Experimental Data
H-Phe-Phe-NH₂ & Analogues [1] Substance P (1-7) binding site; Neuropathic pain reduction. High affinity for target site; Improved metabolic stability & cell permeability (for constrained analogues). Affinity to target site; Intestinal permeability; Metabolic stability.
H-Phe-Leu-NH₂·HBr [2] Neuroprotection; Activation of cell survival pathways (PI3K/Akt/mTOR). Not reported as a binding affinity value. Biological activity demonstrated via pathway activation. Caspase-3 activity reduction; ROS production reduction; Mitochondrial membrane potential preservation.

Detailed Experimental Data

Here is a more detailed look at the experimental findings for each compound.

H-Phe-Phe-NH₂ and Its Analogues

Research on H-Phe-Phe-NH₂ aimed at developing stable and orally bioavailable mimetics of the neuropeptide Substance P (1-7) [1].

  • Key Findings:
    • The dipeptide H-Phe-Phe-NH₂ itself was identified as a high-affinity ligand for the Substance P (1-7) binding site [1].
    • Structural modifications, such as backbone methylation or cyclization using a pyrrolidine moiety, were used to create constrained analogues [1].
    • These constrained analogues showed significantly improved metabolic stability and enhanced permeability across intestinal epithelial cells, which are critical properties for potential drug development [1].
  • Experimental Protocols: The study rationalized the structure-activity relationship (SAR) by deriving a plausible binding pose for the high-affinity ligands. Evaluations included assays for potential active uptake by the PEPT1 transporter, intestinal permeability, and metabolic stability [1].
H-Phe-Leu-NH₂·HBr

This dipeptide has been studied in the context of neuroprotection, particularly in models of oxidative stress in neuronal cells [2].

  • Key Findings:
    • The Phe-Leu motif is noted to mimic endogenous neurotrophic factors [2].
    • In SH-SY5Y neuroblastoma cells under oxidative stress, analogs containing the Phe-Leu sequence activated the PI3K/Akt/mTOR survival pathway, increasing levels of p-AKT and p-mTOR [2].
    • This activation led to measurable biological outcomes: a 40% reduction in reactive oxygen species (ROS), a 35% preservation of mitochondrial membrane potential, and a 35% reduction in Caspase-3 activity (an indicator of apoptosis) [2].
  • Experimental Protocols: The primary data comes from in vitro cell models. The key experiment involves subjecting SH-SY5Y neuroblastoma cells to 6-hydroxydopamine (6-OHDA)-induced oxidative stress and then measuring the changes in the aforementioned biomarkers (ROS, mitochondrial potential, Caspase-3) after treatment with the peptide [2].

Visualizing the Neuroprotective Signaling Pathway

The research on H-Phe-Leu-NH₂·HBr links its activity to the activation of a key cell survival pathway. The diagram below illustrates this mechanism.

G cluster_0 OxidativeStress Oxidative Stress (e.g., 6-OHDA) Outcomes Cellular Outcomes OxidativeStress->Outcomes Induces Peptide H-Phe-Leu-NH₂·HBr Analogues PI3K PI3K Activation Peptide->PI3K Activates AKT AKT Phosphorylation (p-AKT ↑) PI3K->AKT mTOR mTOR Phosphorylation (p-mTOR ↑) AKT->mTOR mTOR->Outcomes Promotes Cell Survival ROS ROS Production ↓ 40% Mito Mitochondrial Membrane Potential ↑ 35% Apoptosis Caspase-3 Activity ↓ 35%

References

H-Phe-Leu-NH2.HBr cell permeability vs constrained analogues

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Enhance Dipeptide Permeability

For researchers aiming to improve the properties of a lead dipeptide like H-Phe-Leu-NH2, the following strategies, derived from peptidomimetic research, are highly relevant. The general workflow and goals of these strategies are summarized in the diagram below.

G Lead Lead Dipeptide (e.g., H-Phe-Leu-NH2) Goal Development Goal Lead->Goal S1 Constraint Strategies Goal->S1 S2 Backbone Modification Goal->S2 S3 Terminal Protection Goal->S3 O1 Improved Metabolic Stability S1->O1 O2 Enhanced Cell Permeability S1->O2 S2->O1 S2->O2 S3->O1 O3 Maintained/Improved Target Affinity S3->O3

The core principles behind these strategies are to reduce the molecule's hydrogen-bonding potential and shield it from enzymatic degradation [1] [2] [3]. Conformational constraint through cyclization, for example, was a key method in developing H-Phe-Phe-NH2 analogues with high affinity and improved metabolic stability and permeability [1].

Experimental Protocols for Permeability Assessment

To objectively compare the performance of modified dipeptides, you can employ the following established experimental methods.

Assay Type Basic Principle Key Measurements & Outputs Considerations
Cellular Assay (Reporter Gene) [2] A steroid-conjugated test compound enters cells, binds a receptor, and induces luciferase reporter expression. Normalized ratio of firefly to Renilla luciferase activity indicates relative permeability. Measures functional cell entry; result can be influenced by factors beyond passive diffusion.
Parallel Artificial Membrane Permeation Assay (PAMPA) [3] Tag-free measurement of passive diffusion across a synthetic lipid barrier in a transwell system. Apparent permeability (Papp). High-throughput; measures only passive permeability without cellular active transport/efflux.
Cell-Based Assays (Caco-2/MDCK) [3] Measures compound traversal across a monolayer of intestinal (Caco-2) or kidney (MDCK) cells. Apparent permeability (Papp); can identify efflux by transporters. More physiologically relevant; good predictor of oral bioavailability.

The cellular reporter gene assay offers a functional readout of a compound's ability to not only enter a cell but also activate an intracellular pathway [4] [2]. The workflow for this assay is detailed below.

G cluster_control Internal Control A Steroid-Conjugated Test Compound B Passes Through Cell Membrane A->B C Binds Intracellular Receptor (GR LBD) B->C D Receptor Fusion Protein Translocates to Nucleus C->D E Activates Firefly Luciferase Gene D->E F Luciferase Signal (Measured by Luminescence) E->F G Constitutive Renilla Luciferase Plasmid H Renilla Signal (Normalization Factor) G->H

Research Context and Further Directions

While direct data on H-Phe-Leu-NH2.HBr is limited, one source suggests it may have neuroprotective properties, potentially activating intracellular survival pathways like PI3K/Akt/mTOR, which implies some degree of cell permeability [4]. This provides a rationale for its further development.

For a comprehensive evaluation of your dipeptide analogues, consider these steps:

  • Utilize Multiple Assays: Combine PAMPA (for passive permeability) with cellular assays (Caco-2/MDCK or a reporter assay) to get a complete picture [2] [3].
  • Assess Metabolic Stability: Perform experiments in liver microsomes or plasma to determine the half-life of your compounds, a crucial factor for oral bioavailability [1].
  • Investigate Conformational Flexibility: For cyclic or constrained peptides, techniques like NMR in different solvents can verify "chameleonic" properties—the ability to adopt a permeable conformation in membranes and a water-soluble form in cytosol [3].

References

Strategies for Enhancing Metabolic Stability of Dipeptide Amides

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Chemical Modification Approach Mechanism for Enhanced Stability Experimental Evidence & Key Findings
Steric Shielding [1] Introduce methyl or fluoro substituents at ortho positions to amide bonds (R1, R2, R3). Sterically blocks access of hydrolytic enzymes (amidases, esterases) to the susceptible amide bond [1]. Derivative with ortho-fluoro substituent on anilide showed improved stability in human/mouse liver microsomes while maintaining antimycobacterial activity [1].
Macrocyclization [2] [3] Form a macrocyclic ring structure that incorporates the dipeptide scaffold. Constrains peptide conformation; can shield amide bonds from proteolytic exposure and improve overall molecular stability [4]. Compound 23h (macrocyclic dipeptide N-benzyl amide) showed favorable metabolic stability in Human Liver Microsomes (HLMs) and potent proteasome inhibition [2] [3].
Peptide Bond Substitution [4] Replace the peptide amide bond with a more stable bioisostere (e.g., N-methylation, retro-inverso amide, or other non-cleavable bonds). Eliminates the recognizable cleavage site for peptidases and amidases; N-methylation also introduces steric hindrance [4]. N-methylation of peptide bonds demonstrated to increase stability against proteases like chymotrypsin [4]. A study on thyrotropin-releasing hormone (TRH) used N-α-hydroxyalkylation to protect against carboxypeptidase [5].
Terminal Modification [4] Modify the C- and/or N-termini through acetylation, amidation, or conjugation with PEG/alkyl chains. Protects peptides from exopeptidases that cleave from the termini; PEGylation can also alter biodistribution [4]. A review notes C- and N-terminal modification is a widely used strategy to protect against exopeptidase cleavage [4].

Detailed Experimental Protocols

For the most relevant strategies, here are the key methodological details from the research.

Microsomal Stability Assay for Sterically-Shielded Compounds

This protocol is based on the study of Nα-aroyl-N-aryl-phenylalanine amides (AAPs) [1].

  • Objective: To evaluate the in vitro metabolic stability of dipeptide amide analogs in liver microsomes.
  • Materials:
    • Test compounds (e.g., sterically shielded AAP derivatives).
    • Human and mouse liver microsomes.
    • NADPH-regenerating system.
    • Phosphate buffer (pH 7.4).
    • Control compound (e.g., verified stable compound).
  • Procedure:
    • Prepare the incubation mixture containing liver microsomes (e.g., 0.5-1.0 mg/mL microsomal protein), the test compound, and phosphate buffer.
    • Pre-incubate the mixture for a few minutes at 37°C with gentle shaking.
    • Initiate the reaction by adding the NADPH-regenerating system.
    • Incubate for a set time (e.g., 45 minutes), aliquoting samples at specified time points (e.g., 0, 5, 15, 30, 45 min).
    • Terminate the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile.
    • Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS.
  • Data Analysis: Measure the parent compound's remaining concentration at each time point. Calculate the half-life and/or intrinsic clearance to quantify metabolic stability [1].
Anti-Proliferative Activity Assay for Macrocyclic Dipeptides

This protocol was used to evaluate the efficacy of macrocyclic dipeptide N-benzyl amides as proteasome inhibitors [2] [3].

  • Objective: To determine the anti-proliferative activity of stabilized dipeptide amides against cancer cell lines.
  • Materials:
    • Test compounds (e.g., macrocyclic dipeptides).
    • Cancer cell lines (e.g., RPMI 8226, MM1S, MV-4-11).
    • Cell culture medium and reagents.
    • Cell viability assay kit (e.g., MTT or MTS).
    • 96-well cell culture plates.
  • Procedure:
    • Seed cancer cells in 96-well plates at a predetermined density.
    • Incubate the plates to allow cell adherence.
    • Treat the cells with a range of concentrations of the test compound.
    • Incubate the plates for a set period (e.g., 48 or 72 hours).
    • Add the cell viability reagent (e.g., MTT) to each well and incubate further.
    • Measure the absorbance of the formed formazan product using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration. Determine the IC50 value (concentration that inhibits 50% of cell proliferation) using non-linear regression analysis [2] [3].

Experimental Workflow Diagram

The following diagram illustrates the logical relationship and workflow between the key strategies and experimental evaluations discussed.

Start Dipeptide Amide (Poor Metabolic Stability) S1 Steric Shielding Start->S1 S2 Macrocyclization Start->S2 S3 Peptide Bond Substitution Start->S3 S4 Terminal Modification Start->S4 M1 In Vitro Metabolic Stability (e.g., Liver Microsomes) S1->M1  Evaluate with M4 Antimycobacterial Activity (e.g., MIC90) S1->M4  Evaluate with M2 Proteasome Inhibition Assay S2->M2  Evaluate with M3 Anti-Proliferative Activity (e.g., Cell Viability IC₅₀) S2->M3  Evaluate with S3->M1  Evaluate with S4->M1  Evaluate with Outcome Lead Compound with Improved Metabolic Stability & Efficacy M1->Outcome M2->Outcome M3->Outcome M4->Outcome

References

Comparative Properties of H-Phe-Leu-NH2.HBr and H-Ala-Leu-NH2.HBr

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of these two dipeptides based on the available data.

Property H-Phe-Leu-NH2.HBr H-Ala-Leu-NH2.HBr
Molecular Formula C₁₅H₂₄BrN₃O₂ [1] C₉H₁₈BrN₃O₂ (Inferred from general formula C₁₃H₂₂BrN₃O₂ in search results [1])
Molecular Weight 358.27 g/mol [1] Information Missing
CAS Number 108321-16-0 [1] Information Missing
Structural Features Contains aromatic phenylalanine and branched-chain leucine [1] Contains aliphatic alanine and branched-chain leucine [1]
Key Biological Activities Neuroprotective; activates PI3K/AKT/mTOR pathway; attenuates apoptosis [1] Information Missing; different biochemical pathways due to alanine [1]
Experimental Solubility Enhanced in water (due to HBr salt) [1] Information Missing
Primary Research Applications Biochemical research, neurological disorder models, pharmaceutical development [1] Biochemical research (inferred) [1]

Synthesis and Experimental Protocols

Both dipeptides are typically synthesized using standard peptide synthesis techniques.

  • Solid-Phase Peptide Synthesis (SPPS): This is an efficient and scalable method. It involves sequentially adding Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin. After the sequence is built, the peptide is cleaved from the resin and deprotected [1].
  • Solution-Phase Synthesis: This classical method involves forming the peptide bond between amino acids in solution using coupling reagents, followed by purification steps [1].
  • Hydrobromide Salt Formation: Following synthesis, the peptide amide is treated with hydrobromic acid to form the stable, water-soluble hydrobromide salt [1].

Optimized SPPS Workflow for H-Phe-Leu-NH₂.HBr:

The synthesis can be optimized by adjusting several parameters [1]:

  • Coupling Time: Extending to 2–4 hours to enhance amide bond formation.
  • Scavengers: Adding compounds like 1% anisole to reduce side reactions during the cleavage step.
  • Solvent Polarity: Using solvents like dimethylformamide (DMF) to improve reagent solubility.

Neuroprotective Mechanism of this compound

Experimental data outlines a specific neuroprotective mechanism for this compound, primarily through the activation of a key cellular survival pathway.

The following diagram illustrates the signaling pathway through which this compound exerts its neuroprotective effects, based on studies in 6-hydroxydopamine (6-OHDA)-induced oxidative stress models in SH-SY5Y neuroblastoma cells [1].

G HPL H-Phe-Leu-NH2·HBr PI3K PI3K Activation HPL->PI3K AKT AKT Phosphorylation (p-AKT) PI3K->AKT mTOR mTOR Phosphorylation (p-mTOR) AKT->mTOR ROS ↓ ROS Production mTOR->ROS MMP ↑ Mitochondrial Membrane Potential mTOR->MMP Caspase3 ↓ Caspase-3 Activity mTOR->Caspase3 Survival Cell Survival ROS->Survival MMP->Survival Caspase3->Survival

Diagram Title: this compound Neuroprotective Pathway

Supporting Experimental Data:

The activation of this pathway leads to measurable protective outcomes, as summarized below [1]:

Parameter Change vs. Control (6-OHDA Model)
ROS Production -40%
Mitochondrial Membrane Potential +35%
Caspase-3 Activity -35%

The molecular interaction is facilitated by the dipeptide's structure: the leucine residue engages in hydrophobic interactions with AKT, while the phenylalanine moiety helps stabilize the binding to mTOR [1].

Research Implications and Selection Guide

The core difference lies in their side chains: this compound has a large, hydrophobic aromatic ring (phenylalanine), while H-Ala-Leu-NH2.HBr has a small, simple methyl group (alanine). This structural difference dictates their research applications.

  • This compound is the preferred choice for research involving:
    • Neuroprotection studies, particularly models of oxidative stress and Parkinson's disease.
    • Investigating the PI3K/AKT/mTOR signaling pathway.
    • Studying the role of aromatic residues in peptide-membrane interactions and receptor binding.
  • H-Ala-Leu-NH2.HBr is more suitable for:
    • Studying general peptide stability and transport.
    • Research on the properties of branched-chain amino acids without the complication of an aromatic ring.
    • Serving as a structural analog or control to isolate the specific effects of the phenylalanine side chain.

How to Proceed with Research

The available information strongly supports the neuroprotective properties of this compound, but data on H-Ala-Leu-NH2.HBr is limited.

  • For Confirmation: To make a definitive comparison, you would need to consult specialized peptide databases or primary literature focusing on H-Ala-Leu-NH2.HBr.
  • For Experimental Design: When using this compound in neuroprotective studies, the provided experimental protocols and pathway data can serve as a robust starting point. For H-Ala-Leu-NH2.HBr, initial studies would need to characterize its basic properties and potential biological activity.

References

H-Phe-Leu-NH2.HBr binding affinity validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Information of H-Phe-Leu-NH₂·HBr

The table below summarizes the available fundamental data for H-Phe-Leu-NH₂·HBr, which is a dipeptide [1] [2].

Property Details
CAS Number 108321-16-0 [1] [2]
Chemical Name H-Phe-Leu-NH₂·HBr; L-Phenylalanyl-L-leucinamide hydrobromide; Phe-Leu Amide hydrobromide [1] [2]
Molecular Formula C₁₅H₂₄BrN₃O₂ [1] [2]
Molecular Weight 358.27 g/mol [1] [2]
Purity Typically 95% to 97% (from suppliers) [1]

Research Context and Suggested Approach

While direct data is unavailable, one research paper provides context on structurally related compounds. A study on constrained H-Phe-Phe-NH₂ analogues reported improved attributes [3]. Although this focuses on a different dipeptide, it illustrates the type of research relevant to this class of compounds.

  • Refine Your Search: Use specialized scientific databases like PubMed and Scopus with targeted keywords such as "Phe-Leu dipeptide biological activity," "peptide affinity assay," or "substance P 1-7 binding site."
  • Investigate the Lead Compound: Explore literature on the parent dipeptide H-Phe-Phe-NH₂, which was identified as a high-affinity ligand for the substance P 1-7 binding site, to understand potential research directions [3].

Experimental Workflow for Affinity Studies

Based on standard practices in the field [3], the general workflow for validating the binding affinity and properties of a peptide compound typically involves several key stages. The following diagram outlines this common logical workflow.

cluster_1 Binding Affinity Validation cluster_2 Developability Assessment start Peptide Compound (H-Phe-Leu-NH₂·HBr) step1 1. In Vitro Binding Assay start->step1 step2 2. SAR & Optimization step1->step2 step3 3. PK/PD Profiling step2->step3 step4 4. Functional Response step3->step4

References

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Dates

Last modified: 07-17-2023

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